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  • Product: (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid
  • CAS: 1263077-92-4

Core Science & Biosynthesis

Foundational

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS number and molecular weight

An In-Depth Technical Guide to (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (R)-4-Boc-6,6-dimethyl-morpholine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, a proposed synthetic pathway, characterization methods, and its strategic applications in the synthesis of complex molecules.

Introduction: The Strategic Value of Chiral Morpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When endowed with stereochemistry, as in the case of (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, these building blocks offer precise three-dimensional control over the orientation of substituents, which is critical for achieving selective interactions with biological targets.[3] This particular molecule combines the benefits of the morpholine core with a gem-dimethyl group that can enforce specific conformations, a carboxylic acid handle for further elaboration, and a Boc-protecting group for controlled synthetic manipulation.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical synthesis and application. The key identifiers and properties of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid are summarized below.

IdentifierValueSource(s)
CAS Number 1263077-92-4[4]
Molecular Formula C₁₂H₂₁NO₅[4][5]
Molecular Weight 259.30 g/mol [5][6]
IUPAC Name (3R)-4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-3-carboxylic acid[4]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C)(C)OC[C@@H]1C(=O)O[4]
InChI Key AAEZKWUAXIQWAS-MRVPVSSYSA-N[4]
Appearance Typically a white to off-white solidGeneral Knowledge

Proposed Synthesis and Purification Protocol

While multiple proprietary routes may exist, a plausible and robust synthesis can be designed based on established principles of asymmetric synthesis and heterocycle formation. The following protocol represents a logical, field-proven approach for constructing the target molecule, starting from a readily available chiral precursor.

Retrosynthetic Analysis and Strategy

The core strategy involves the cyclization of a protected amino diol intermediate. The chirality is established early from an enantiopure starting material, such as D-serine methyl ester. The gem-dimethyl group can be introduced via the addition of a Grignard reagent to an ester, followed by protection and subsequent transformations.

Retrosynthesis Target (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid Intermediate1 Protected Amino Diol Target->Intermediate1 Intramolecular Cyclization Intermediate2 Boc-Protected Amino Ester Intermediate1->Intermediate2 Grignard Addition StartingMaterial D-Serine Derivative Intermediate2->StartingMaterial Boc Protection

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol

Disclaimer: This is a representative, hypothetical protocol. Researchers must conduct their own risk assessments and optimizations.

Step 1: Synthesis of Boc-D-serine methyl ester

  • Suspend D-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.[7]

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of (R)-tert-butyl 3-hydroxy-1-(2-hydroxy-2-methylpropyl)amino-1-oxopropan-2-ylcarbamate

  • Dissolve Boc-D-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diol.

Step 3: Intramolecular Cyclization to form the Morpholine Ring

  • Dissolve the crude diol (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 4 hours to facilitate the cyclization (an intramolecular Williamson ether synthesis).

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate. The resulting alcohol is then oxidized to the carboxylic acid using a standard oxidizing agent like TEMPO/bleach or Jones oxidation.

Step 4: Purification

  • The crude carboxylic acid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

  • Fractions containing the pure product are combined and concentrated.

  • If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to achieve high purity.[8]

Spectroscopic Characterization Profile

The identity and purity of the final compound must be confirmed through rigorous spectroscopic analysis. The expected data are outlined below.

TechniqueExpected Observations
¹H NMR ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. ~1.20 and ~1.30 ppm (s, 3H each): Two singlets for the diastereotopic gem-dimethyl groups at the C6 position. ~3.50-4.20 ppm (m): Complex multiplets corresponding to the protons of the morpholine ring (C2-H, C3-H, C5-H₂). ~10-12 ppm (br s, 1H): Broad singlet for the carboxylic acid proton (may be exchanged with D₂O).
¹³C NMR ~28 ppm: Methyl carbons of the Boc group. ~22, ~25 ppm: Gem-dimethyl carbons. ~50-70 ppm: Carbons of the morpholine ring. ~80 ppm: Quaternary carbon of the Boc group. ~155 ppm: Carbonyl carbon of the Boc carbamate. ~175 ppm: Carbonyl carbon of the carboxylic acid.
FT-IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1740: C=O stretch of the carboxylic acid. ~1690: C=O stretch of the Boc carbamate. ~1160: C-O stretch.
Mass Spec (ESI-) [M-H]⁻ at m/z 258.3

Applications in Drug Discovery and Development

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is not an end-product but a versatile intermediate. Its value lies in its pre-installed stereocenter and orthogonally protected functional groups, which allow for selective chemical modifications.

  • Scaffold for Peptide Mimetics: The constrained morpholine ring can serve as a dipeptide isostere, introducing conformational rigidity into peptide-based drug candidates to improve metabolic stability and binding affinity.

  • Synthesis of Chiral Ligands: The carboxylic acid can be readily converted to an amide, coupling the chiral morpholine unit to other fragments to build complex molecular architectures. This is a cornerstone of modern drug discovery.

  • Fragment-Based Drug Design (FBDD): As a well-defined chiral fragment, it can be used in FBDD campaigns to explore the chemical space around a biological target.

The workflow below illustrates its utility as a starting point for the synthesis of a hypothetical bioactive compound.

Synthetic_Utility cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Deprotection & Diversification Start (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid Amide Amide-Coupled Intermediate Start->Amide Amide Coupling (e.g., HATU, R-NH2) Deprotected Deprotected Morpholine Amide->Deprotected Boc Deprotection (e.g., TFA) Final Final Bioactive Compound Deprotected->Final N-Functionalization (e.g., Alkylation, Acylation)

Caption: Synthetic workflow using the title compound.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Safety: The compound is a carboxylic acid and may be corrosive or irritating. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

(R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a high-value chiral building block that provides a robust platform for the synthesis of complex, stereochemically defined molecules. Its strategic combination of a conformationally influenced morpholine core, an accessible carboxylic acid handle, and a stable protecting group makes it an essential tool for medicinal chemists aiming to accelerate drug discovery programs. Understanding its properties, synthesis, and potential applications is key to leveraging its full potential in the laboratory.

References

  • 4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLIC ACID. International Laboratory USA. [Link][6]

  • Procedure for purification of a crystalline solid. Organic Syntheses. [Link][8]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][9]

  • First Poly(2-oxazoline)s with Pendant Amino Groups. Technische Universität Dresden. [Link][10]

  • Selected examples of drugs containing chiral morpholine moieties. ResearchGate. [Link][11]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][2]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link][1]

  • Chiral drugs. LabMed Discovery. [Link][3]

  • Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Research Square. [Link][12]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. [Link][13]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link][7]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link][14]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents. [15]

Sources

Exploratory

physicochemical properties of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Title: Physicochemical and Structural Profiling of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical and Structural Profiling of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the morpholine ring has emerged as a privileged scaffold, particularly in the development of central nervous system (CNS) therapeutics and kinase inhibitors[1][2]. Its success is largely attributed to a well-balanced lipophilic-hydrophilic profile and favorable pharmacokinetic properties, including enhanced blood-brain barrier (BBB) permeability[1]. As a Senior Application Scientist, I frequently leverage highly functionalized morpholine building blocks to overcome metabolic liabilities in lead compounds. This whitepaper provides an in-depth technical analysis of (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid (CAS: 1263077-92-4) [3][4]. By dissecting its physicochemical properties, conformational dynamics, and synthetic workflows, this guide equips drug development professionals with the mechanistic insights required to integrate this chiral building block into advanced peptidomimetics and active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Molecular Descriptors

The utility of (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid stems from its precise molecular architecture. The compound features a morpholine core substituted with a gem-dimethyl group at the C6 position, a carboxylic acid at the C3 position in the (R)-configuration, and a tert-butoxycarbonyl (Boc) protecting group on the N4 nitrogen[3].

PropertyValueMechanistic Significance
Chemical Name (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acidStandardized nomenclature for chiral building block.
CAS Registry Number 1263077-92-4[3][4]Unique identifier for procurement and regulatory tracking.
Molecular Formula C12H21NO5[3]Defines atomic composition and mass.
Molecular Weight 259.30 g/mol [3][5]Optimal low-MW fragment for lead optimization.
Topological Polar Surface Area (TPSA) ~76.1 Ų[5]Ideal for balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors / Acceptors 1 / 5Facilitates targeted interactions within kinase hinge regions[2].
Storage Conditions 2-8°C, Sealed, Dry[3]Prevents thermal degradation and ambient moisture absorption.

Conformational Dynamics & Stereochemical Logic

The inclusion of the 6,6-dimethyl group is not merely a structural variation; it is a deliberate design choice rooted in thermodynamic principles.

  • Conformational Locking: The bulky gem-dimethyl group introduces significant 1,3-diaxial interactions if the ring attempts to adopt unfavorable conformations. This forces the morpholine ring into a rigid chair conformation. When integrated into a drug molecule, this pre-organization reduces the entropic penalty ( ΔS ) upon binding to a target protein (e.g., the ATP-binding pocket of a kinase), thereby enhancing overall binding affinity ( ΔG )[6].

  • Metabolic Shielding: The morpholine oxygen is a known site for cytochrome P450 (CYP450)-mediated oxidative metabolism, which can lead to ring opening and rapid clearance. The adjacent 6,6-dimethyl groups provide a steric shield, blocking enzymatic access and dramatically improving the metabolic half-life of the resulting API[1][6].

  • Chiral Vectoring: The (R)-configuration at C3 ensures that the carboxylic acid—and any subsequent amide bond formed from it—projects into a specific spatial vector, which is critical for stereoselective target engagement.

Conformational_Logic A (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid B 6,6-Dimethyl Substitution A->B C (R)-3-Carboxylic Acid A->C D Steric Shielding (Metabolic Stability) B->D E Conformational Lock (Reduced Entropic Penalty) B->E F Chiral Vector (Target Specificity) C->F G Enhanced Target Affinity (e.g., Kinase Binding) D->G E->G F->G

Logical workflow of structural modifications enhancing morpholine pharmacological properties.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is governed by a specific mechanistic rationale.

Protocol 1: Chiral Purity Determination via HPLC-UV

Enantiomeric excess (ee) is critical; trace contamination by the (S)-enantiomer can lead to off-target toxicity or inactive isomers.

  • Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG or AD-H).

    • Causality: The helical structure of the amylose derivative provides a chiral microenvironment capable of differentiating the spatial projection of the (R) vs. (S) C3-carboxylate.

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The 0.1% TFA is mandatory. It suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral. Without TFA, the analyte will exhibit severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • Temperature Control: Maintain the column compartment strictly at 25°C.

    • Causality: The N-Boc group undergoes slow cis-trans isomerization around the carbamate bond. Elevated or fluctuating temperatures can cause these rotamers to resolve into split peaks, artificially skewing the purity integration.

Protocol 2: Orthogonal Deprotection and Amide Coupling

This workflow details the integration of the morpholine building block into a larger peptide or API scaffold.

  • Activation & Coupling:

    • Dissolve (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: HATU is chosen over standard EDC/HOBt because the gem-dimethyl group and the morpholine ring create significant steric hindrance around the C3-carboxylate. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier, driving the amide bond formation to completion.

  • Boc Cleavage:

    • Treat the purified intermediate with a solution of 20% TFA in Dichloromethane (DCM) containing 2.5% Triisopropylsilane (TIPS) for 2 hours at room temperature.

    • Causality: The acidic cleavage of the Boc group generates a highly reactive tert-butyl carbocation. If left unchecked, this cation can irreversibly alkylate the morpholine oxygen or other electron-rich sites on the molecule. TIPS acts as a sacrificial hydride donor (scavenger), quenching the carbocation into harmless isobutane and ensuring high fidelity of the deprotected amine[3].

Deprotection_Coupling_Workflow Step1 1. Boc-Protected Scaffold (Stable Storage) Step2 2. Acidic Cleavage (20% TFA in DCM) Step1->Step2 Step3 3. Scavenging (Triisopropylsilane) Step2->Step3 Prevents t-butyl alkylation Step4 4. Free Amine Intermediate (TFA Salt) Step3->Step4 Step5 5. Base Neutralization (DIPEA) Step4->Step5 Step6 6. Amide Coupling (HATU / Target Amine) Step5->Step6 Activates carboxylate overcomes sterics Step7 7. Peptidomimetic Product Step6->Step7

Mechanistic workflow for orthogonal deprotection and amide coupling of the morpholine core.

Applications in Advanced Therapeutics

The integration of substituted morpholines is a hallmark of modern drug discovery. In neurodegenerative disease research, the morpholine core's ability to modulate lipophilicity without violating Lipinski’s Rule of Five makes it an ideal candidate for BBB-penetrant MAO-B and AChE inhibitors[1]. Furthermore, in oncology, the morpholine oxygen frequently acts as a critical hydrogen bond acceptor for the hinge region backbone amides (e.g., Valine or Methionine residues) in lipid kinases like PI3K[2][6]. The (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid provides medicinal chemists with a pre-validated, stereochemically pure vector to explore this chemical space efficiently.

References

  • Sigma-Aldrich. "4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid | Sigma-Aldrich". Sigma-Aldrich.

  • BLD Pharm. "1263077-92-4 | (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid". BLD Pharm.3

  • Combi-Blocks. "12 - Combi-Blocks: (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid". Combi-Blocks. 7

  • National Center for Biotechnology Information. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC - NIH". NIH. 1

  • Benchchem. "Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals". Benchchem. 2

  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". Journal of Chemical Reviews. 6

  • PubChem. "(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid". NIH. 5

Sources

Foundational

A Technical Guide to the Synthesis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chiral building block of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry. Its constrained morpholine scaffold, coupled with the gem-dimethyl substitution, offers a unique three-dimensional architecture that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This in-depth technical guide provides a comprehensive overview of plausible and established synthetic pathways for accessing this valuable synthon and its derivatives. Moving beyond a simple recitation of reaction steps, this document elucidates the underlying chemical principles, strategic considerations for stereochemical control, and provides detailed experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to incorporate this key structural motif into their discovery programs.

Introduction: The Strategic Value of Substituted Morpholines in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[1][2] The introduction of substituents onto the morpholine ring allows for the fine-tuning of these properties and the exploration of chemical space. The specific stereochemistry of these substituents is often critical for biological activity, making enantioselective synthesis a paramount concern for drug development.[1]

The target molecule of this guide, (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid, presents a unique combination of structural features:

  • A Chiral Center at C3: The (R)-configuration at the carboxylic acid-bearing carbon is crucial for specific interactions with biological targets.

  • A Gem-Dimethyl Group at C6: This substitution pattern introduces steric bulk, which can influence the conformation of the morpholine ring and provide a handle for modulating metabolic stability.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled manipulation of the nitrogen atom in subsequent synthetic steps.

This guide will explore robust synthetic strategies to construct this intricate chiral architecture, focusing on methods that offer high levels of stereocontrol and are amenable to scale-up.

Retrosynthetic Analysis: Devising Pathways to the Target Scaffold

A logical retrosynthetic analysis reveals several potential strategies for the construction of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid. The key challenges lie in the stereoselective formation of the C3 stereocenter and the construction of the 6,6-dimethyl-substituted morpholine ring.

G Target (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid A Pathway A: Chiral Pool Approach Target->A B Pathway B: Asymmetric Synthesis Target->B C Pathway C: Diastereoselective Cyclization Target->C A1 A1 A->A1 From (R)-Serine derivative B1 B1 B->B1 Asymmetric Alkylation C1 C1 C->C1 From Chiral Amino Alcohol

Caption: Retrosynthetic approaches for the target molecule.

This guide will detail two primary, field-proven approaches: a chiral pool-based synthesis leveraging a readily available amino acid, and a diastereoselective cyclization strategy starting from a chiral amino alcohol.

Pathway A: Chiral Pool Synthesis from (R)-Serine Methyl Ester

This pathway leverages the inherent chirality of (R)-serine methyl ester, a commercially available and relatively inexpensive starting material from the chiral pool.[3] The strategy involves building the morpholine ring around this chiral scaffold.

Synthetic Strategy Overview

The core of this approach is the N-alkylation of (R)-serine methyl ester with a suitable electrophile containing the latent gem-dimethyl ether moiety, followed by cyclization to form the morpholine ring.

G A (R)-Serine methyl ester B N-Alkylation A->B C Boc Protection B->C D Intramolecular Cyclization C->D E Target Molecule D->E

Caption: Workflow for the chiral pool synthesis pathway.

Detailed Experimental Protocol

Step 1: N-Alkylation of (R)-Serine Methyl Ester

The first step involves the nucleophilic attack of the amine of (R)-serine methyl ester on 2-bromo-2-methylpropyl methyl ether.

  • Reaction: (R)-Serine methyl ester + 2-bromo-2-methylpropyl methyl ether → N-(2-methoxy-2-methylpropyl)-(R)-serine methyl ester

  • Protocol:

    • To a solution of (R)-serine methyl ester hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.

    • Add a solution of 2-bromo-2-methylpropyl methyl ether (1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Protection of the Secondary Amine

The secondary amine of the alkylated product is protected with a Boc group to prevent side reactions in subsequent steps.

  • Reaction: N-(2-methoxy-2-methylpropyl)-(R)-serine methyl ester + Di-tert-butyl dicarbonate (Boc₂O) → Methyl (R)-4-Boc-N-(2-methoxy-2-methylpropyl)serinate

  • Protocol:

    • Dissolve the product from Step 1 (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.

Step 3: Acid-Catalyzed Cyclization and Hydrolysis

Treatment with a strong acid simultaneously cleaves the methyl ether and catalyzes the intramolecular cyclization to form the morpholine ring, followed by hydrolysis of the methyl ester to the carboxylic acid.

  • Reaction: Methyl (R)-4-Boc-N-(2-methoxy-2-methylpropyl)serinate → (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

  • Protocol:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of acetic acid and water (3:1).

    • Add concentrated hydrochloric acid (3-4 eq) and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.

    • Combine the latter organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.

Causality and Experimental Choices
  • Choice of (R)-Serine: This readily available and inexpensive chiral starting material directly provides the desired (R)-stereochemistry at the C3 position.

  • Use of 2-bromo-2-methylpropyl methyl ether: This electrophile contains the necessary carbon framework for the C5, C6, and gem-dimethyl substituents of the morpholine ring. The methyl ether serves as a protecting group for the tertiary alcohol that will be formed.

  • Boc Protection: The Boc group is robust enough to withstand the conditions of the subsequent cyclization while being readily removable under acidic conditions if desired for further derivatization.

  • Acid-Catalyzed Cyclization: This one-pot deprotection and cyclization is an efficient method to construct the heterocyclic ring. The use of aqueous acid also facilitates the hydrolysis of the methyl ester to the desired carboxylic acid.

Pathway B: Diastereoselective Cyclization of a Chiral Amino Alcohol

This pathway constructs the chiral morpholine ring through a diastereoselective intramolecular cyclization of a chiral amino alcohol precursor. The key is the synthesis of the chiral amino alcohol with the correct stereochemistry.

Synthetic Strategy Overview

This approach begins with the synthesis of a chiral amino alcohol, which is then elaborated to an intermediate poised for intramolecular cyclization to form the morpholine ring.

G A Chiral Amino Alcohol Synthesis B N-Protection and O-Alkylation A->B C Oxidative Cleavage B->C D Intramolecular Reductive Amination C->D E Boc Protection and Ester Hydrolysis D->E F Target Molecule E->F

Caption: Workflow for the diastereoselective cyclization pathway.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoate

This step involves the asymmetric aminohydroxylation of methyl 3,3-dimethylacrylate.

  • Reaction: Methyl 3,3-dimethylacrylate + (DHQ)₂PHAL + K₂OsO₂(OH)₄ + K₃Fe(CN)₆ + K₂CO₃ + MeSO₂NH₂ → (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoate

  • Protocol:

    • In a round-bottom flask, prepare a solution of potassium osmate(VI) dihydrate (0.01 eq), (DHQ)₂PHAL (0.02 eq), and potassium carbonate (3.0 eq) in a 1:1 mixture of t-butanol and water.

    • Add methyl 3,3-dimethylacrylate (1.0 eq) and methanesulfonamide (1.1 eq).

    • Cool the mixture to 0 °C and add potassium ferricyanide(III) (3.0 eq) in portions over 1 hour.

    • Stir the reaction mixture at 0 °C for 24-48 hours.

    • Quench the reaction by adding sodium sulfite and stir for 1 hour.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting amino alcohol is then Boc-protected using standard conditions as described in Pathway A, Step 2.

Step 2: O-Alkylation with a Glycolaldehyde Equivalent

The hydroxyl group of the chiral amino alcohol is alkylated with a protected glycolaldehyde equivalent.

  • Reaction: (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoate + 2-bromo-1,1-diethoxyethane → Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(2,2-diethoxyethoxy)-3-methylbutanoate

  • Protocol:

    • To a solution of the Boc-protected amino alcohol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add 2-bromo-1,1-diethoxyethane (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Step 3: Deprotection and Intramolecular Reductive Amination

The acetal and Boc protecting groups are removed under acidic conditions, and the resulting amino aldehyde undergoes intramolecular reductive amination.

  • Reaction: Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(2,2-diethoxyethoxy)-3-methylbutanoate → Methyl (R)-6,6-dimethylmorpholine-3-carboxylate

  • Protocol:

    • Dissolve the product from Step 2 (1.0 eq) in a mixture of THF and 1M HCl (1:1).

    • Stir at room temperature for 4-6 hours to effect deprotection.

    • Neutralize the reaction with sodium bicarbonate and add sodium cyanoborohydride (1.5 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with acetone and concentrate to remove organic solvents.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate.

Step 4: N-Boc Protection and Ester Hydrolysis

The final steps involve protection of the morpholine nitrogen and hydrolysis of the ester to the carboxylic acid.

  • Reaction: Methyl (R)-6,6-dimethylmorpholine-3-carboxylate → (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

  • Protocol:

    • Protect the secondary amine with a Boc group as described in Pathway A, Step 2.

    • Hydrolyze the methyl ester to the carboxylic acid using lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture and extract with ethyl acetate to isolate the final product.

Data Presentation: Comparison of Synthetic Pathways
FeaturePathway A: Chiral PoolPathway B: Diastereoselective Cyclization
Starting Material (R)-Serine methyl esterMethyl 3,3-dimethylacrylate
Source of Chirality Chiral PoolAsymmetric Catalysis
Key Transformations N-alkylation, Boc protection, Acid-catalyzed cyclizationAsymmetric aminohydroxylation, O-alkylation, Reductive amination
Stereocontrol Inherited from starting materialInduced by chiral catalyst
Potential Advantages Inexpensive starting material, fewer stepsPotentially higher overall yield, modular
Potential Challenges Potential for racemization during cyclizationCost and availability of chiral catalyst, multiple steps

Conclusion: A Versatile Scaffold for Future Discovery

The synthesis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid represents a significant endeavor in the preparation of valuable chiral building blocks for drug discovery. The two pathways detailed in this guide, a chiral pool approach and a diastereoselective cyclization, offer robust and reliable strategies for accessing this important synthon. The choice of pathway will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. By providing a detailed understanding of the synthetic strategies and the underlying chemical principles, this guide empowers researchers to confidently incorporate this and related substituted morpholine scaffolds into their ongoing and future drug discovery programs, ultimately contributing to the development of novel and effective therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Zhang, W., Wang, D., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14494-14499. [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

Sources

Exploratory

The Strategic Role of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of chiral building blocks. (R)-4-Boc-6,6-Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of chiral building blocks. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid has emerged as a privileged scaffold in the design of targeted therapeutics, particularly in oncology and virology. By integrating the physicochemical benefits of a morpholine ring with the steric and conformational restrictions of a gem-dimethyl substitution, this molecule provides a highly stable, stereospecific vector for drug discovery.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural anatomy, mechanistic utility, and synthetic workflows associated with this specific building block, providing actionable, self-validating protocols for drug development professionals.

Structural Anatomy & Physicochemical Rationale

The utility of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is not coincidental; it is the result of deliberate molecular engineering designed to overcome common attrition factors in drug development.

The Morpholine Core

The morpholine ring is a staple in FDA-approved drugs due to its ability to enhance aqueous solubility and bioavailability while maintaining an optimum basicity (pKa ~8.7) [1]. The oxygen atom acts as a critical hydrogen bond acceptor, which is particularly vital in kinase inhibitors where it interacts with the hinge region of the ATP-binding pocket [2].

The 6,6-Dimethyl Substitution: Blocking Metabolic Soft Spots

A significant challenge with unsubstituted saturated heterocycles is their susceptibility to oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4). Oxidation typically occurs at the carbon atoms adjacent to the heteroatoms. The introduction of the 6,6-dimethyl (gem-dimethyl) group serves two critical functions:

  • Metabolic Shielding: The steric bulk of the methyl groups blocks oxidative attack at the C6 position, dramatically increasing the metabolic half-life of the resulting drug candidate [3].

  • Conformational Restriction: The gem-dimethyl group restricts the ring-flipping of the morpholine chair conformation. This lowers the entropic penalty upon binding to a target protein, thereby increasing overall binding affinity.

The (R)-3-Carboxylic Acid Vector

The carboxylic acid at the C3 position provides a highly reactive handle for amide coupling, allowing the morpholine core to be seamlessly integrated into peptidomimetics or small molecule inhibitors [4]. The (R)-stereocenter dictates the precise spatial trajectory of the attached pharmacophore, which is essential for stereoselective target engagement.

The 4-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a standard, highly reliable protecting group for the secondary amine [5]. It prevents unwanted nucleophilic attacks or polymerization during the activation of the carboxylic acid, ensuring high-yielding, predictable synthetic routes.

Application in Target-Oriented Drug Discovery

Kinase Inhibitors (PI3K/mTOR Pathway)

Morpholine derivatives are ubiquitous in the development of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The morpholine oxygen acts as a hydrogen bond acceptor for the valine residue in the kinase hinge region. Utilizing the 6,6-dimethyl-3-carboxylic acid derivative allows medicinal chemists to project functional groups deep into the affinity pocket while protecting the solvent-exposed regions from metabolic degradation [2].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT Kinase PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Hinge Binding Inhibitor->mTOR Dual Inhibition

Caption: PI3K/mTOR signaling pathway and morpholine inhibitor intervention points.

Viral Capsid Assembly Modulators

Recent advancements in Hepatitis B Virus (HBV) therapeutics have highlighted the importance of morpholine-3-carboxylic acid derivatives. Studies have shown that the introduction of a carboxyl group on the morpholine ring significantly improves binding affinity to the HBV capsid, acting as a potent assembly modulator [4]. The stereochemistry is highly sensitive in these interactions, making the enantiopure (R)-isomer indispensable.

Experimental Methodology: Self-Validating Synthetic Protocols

To maintain scientific integrity and ensure reproducibility, the incorporation of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid into a target molecule must follow a self-validating workflow. The steric hindrance of the gem-dimethyl group and the sensitivity of the C3 stereocenter require specific reagent choices.

Protocol: Stereoretentive Amide Coupling and Deprotection

Objective: To couple an primary amine to the C3-carboxylic acid without inducing epimerization, followed by clean removal of the Boc protecting group.

Step 1: Carboxylic Acid Activation & Coupling

  • Reagent Preparation: Dissolve 1.0 eq of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior reaction kinetics, which minimizes the time the activated ester spends in a susceptible state, thereby preventing epimerization at the C3 chiral center. DIPEA is a non-nucleophilic base that will not compete with the target amine.

  • Coupling: Stir for 10 minutes, then add 1.1 eq of the target primary amine. Stir at room temperature for 2-4 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. Visual TLC is insufficient due to the lack of strong chromophores on the morpholine core. Look for the complete disappearance of the acid mass [M-H]- and the appearance of the coupled product mass[M+H]+.

Step 2: Boc Deprotection

  • Preparation: Isolate the coupled intermediate via standard aqueous workup and dissolve in anhydrous Dichloromethane (DCM) (0.1 M).

  • Deprotection: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 1 hour.

    • Causality: TFA cleanly cleaves the Boc group, releasing isobutylene and carbon dioxide as volatile gases, leaving the active morpholine derivative as a TFA salt.

  • Validation (Chiral HPLC): Following concentration under reduced pressure, analyze the product via Chiral HPLC to confirm that the enantiomeric excess (ee) remains >98%, validating the stereoretentive nature of the HATU coupling.

SynthWorkflow A (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Step 1 C Boc-Protected Intermediate B->C D Boc Deprotection (TFA/DCM) C->D Step 2 E Active Morpholine Derivative D->E

Caption: Synthetic workflow for stereoretentive amide coupling and Boc deprotection.

Quantitative Data: Physicochemical Profiling

The structural evolution from a basic piperidine ring to the highly functionalized 6,6-dimethylmorpholine core yields significant improvements in drug-like properties. The table below summarizes the comparative advantages driving the adoption of this scaffold.

Structural ScaffoldAqueous SolubilityMetabolic Stability (CYP3A4)Conformational FlexibilityPrimary Medicinal Chemistry Application
Piperidine Low-ModerateLow (Highly prone to oxidation)High (High entropic penalty)General basic handle / Solubilizing group
Morpholine HighModerateModerateKinase hinge binder / Hydrogen bond acceptor
6,6-Dimethylmorpholine Moderate-HighHigh (C6 oxidation blocked)Low (Restricted ring flipping)High-affinity targeted inhibitors / Peptidomimetics

References

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect.

  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. 2

  • Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 3

  • CAS 869681-70-9: 4-Boc-3(R)-morpholinecarboxylic acid. CymitQuimica. 4

Sources

Foundational

Stereochemistry and Enantioselective Synthesis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Executive Summary (R)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid is a highly specialized, enantiopure unnatural amino acid derivative. Serving as a conformationally restricted proline surrogate, it is increasingly ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid is a highly specialized, enantiopure unnatural amino acid derivative. Serving as a conformationally restricted proline surrogate, it is increasingly utilized in the design of peptidomimetics and small-molecule inhibitors to overcome pharmacokinetic bottlenecks[1]. This technical guide provides an in-depth mechanistic analysis of its stereochemical architecture, a self-validating protocol for its enantioselective synthesis, and its logical application in modern drug development.

Structural & Stereochemical Profiling

The molecular architecture of this compound is defined by three critical features, each engineered to elicit a specific pharmacological or synthetic outcome:

  • The Morpholine Core: The inclusion of the ethereal oxygen introduces a balance of hydrophilicity and lipophilicity, significantly improving the aqueous solubility of the resulting drug candidate compared to purely carbocyclic analogs (e.g., piperidines).

  • C6 Gem-Dimethyl Substitution: The addition of two methyl groups at the C6 position creates severe steric hindrance adjacent to the oxygen atom. This causality directly prevents oxidative metabolism (e.g., by CYP450 enzymes) at the otherwise vulnerable C6 position. Furthermore, it locks the morpholine ring into a specific chair conformation, reducing the entropic penalty upon target binding.

  • (3R)-Stereocenter: The spatial orientation of the carboxylic acid group at C3 dictates the 3D trajectory of subsequent peptide bonds or pharmacophore linkages. The (R)-configuration ensures precise alignment within chiral binding pockets, which is non-negotiable for target selectivity.

Table 1: Physicochemical Data Summary
ParameterSpecification
Chemical Name (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
CAS Registry Number 1263077-92-4[2]
Molecular Formula C12H21NO5[3]
Molecular Weight 259.30 g/mol [3]
Stereochemical Purity ≥ 97% (Typical commercial specification)[2]
Storage Conditions Sealed in dry, 2-8°C[3]

Enantioselective Synthesis Workflow

To guarantee the absolute configuration at C3, the synthesis must rely on chiral pool starting materials. D-Serine methyl ester is the ideal precursor, as its native (R)-stereocenter maps perfectly to the (3R)-center of the target morpholine.

Mechanistic Causality in the Synthetic Design

The primary challenge in synthesizing 6,6-dimethylmorpholines is closing the ring without inducing elimination or racemization. By utilizing a selective primary alcohol activation strategy, the highly hindered tertiary alcohol is forced to act as the nucleophile. This intramolecular SN2 displacement occurs exclusively at the primary carbon, leaving the C3 chiral center completely unperturbed.

Step-by-Step Experimental Protocol
  • Step 1: Reductive Amination

    • Procedure: To a solution of D-serine methyl ester hydrochloride (1.0 eq) and 2-hydroxy-2-methylpropanal (1.1 eq) in 1,2-dichloroethane (DCE), add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir for 30 minutes to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Validation: LC-MS must indicate the disappearance of the starting mass and the appearance of the secondary amine intermediate.

  • Step 2: N-Boc Protection

    • Procedure: To the crude mixture, add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq). Stir at room temperature for 12 hours. Quench with water, extract with dichloromethane (DCM), and purify via silica gel chromatography.

    • Validation: 1H NMR will show a prominent 9H singlet at ~1.4 ppm confirming Boc incorporation.

  • Step 3: Regioselective Activation

    • Procedure: Dissolve the N-Boc protected diol in anhydrous pyridine at 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.05 eq) slowly.

    • Causality: The steric bulk of the gem-dimethyl group entirely shields the tertiary alcohol, ensuring exclusive tosylation of the primary hydroxyl group derived from the serine moiety.

  • Step 4: Intramolecular Etherification

    • Procedure: Dissolve the monotosylate in anhydrous THF and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Allow the reaction to warm to room temperature.

    • Mechanism: The base deprotonates the tertiary alcohol. The resulting alkoxide attacks the tosylated primary carbon via an intramolecular SN2 mechanism, closing the 6-membered morpholine ring.

  • Step 5: Ester Hydrolysis

    • Procedure: Treat the resulting methyl ester with LiOH·H2O (2.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the final product.

SynthesisWorkflow A D-Serine Methyl Ester (Chiral Pool: R-configuration) C Reductive Amination (Secondary Amine Formation) A->C B 2-Hydroxy-2-methylpropanal + NaBH(OAc)3 B->C D Boc2O / Et3N (N-Protection) C->D E N-Boc Protected Diol (Primary & Tertiary OH) D->E F TsCl / Pyridine @ 0°C (Regioselective Activation) E->F G Primary Monotosylate (Tertiary OH untouched) F->G Steric shielding prevents tertiary OH reaction H NaH / THF (Intramolecular SN2) G->H I (R)-4-Boc-6,6-dimethyl- morpholine-3-carboxylate H->I Stereocenter at C3 is preserved J LiOH / H2O (Saponification) I->J K (R)-4-Boc-6,6-dimethyl- morpholine-3-carboxylic acid J->K

Enantioselective synthesis workflow preserving the (3R)-stereocenter via regioselective activation.

Analytical Validation of Stereochemical Purity

To ensure the compound meets the rigorous standards required for pharmaceutical development, self-validating analytical protocols must be employed:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or IC) with a hexane/isopropanol mobile phase containing 0.1% TFA. The (R)-enantiomer must be baseline separated from the (S)-enantiomer (CAS 783349-78-0) to accurately quantify enantiomeric excess (ee > 99%).

  • NMR Spectroscopy: 1H and 13C NMR spectra of N-Boc protected cyclic amino acids often exhibit signal broadening or peak doubling at room temperature due to slow rotation around the carbamate C-N bond (rotamers). To validate purity, NMR should be conducted at elevated temperatures (e.g., 340 K in DMSO-d6) to coalesce the rotameric signals into sharp, assignable peaks.

Applications in Drug Discovery

The incorporation of unnatural cyclic amino acids like (R)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid into molecular scaffolds is a proven strategy for optimizing pharmacokinetics and pharmacodynamics. Morpholine-3-carboxylic acid derivatives have been successfully utilized in the synthesis of potent TACE, MMP, and TNF inhibitors, as well as VLA-4 antagonists[1]. Furthermore, these carboxylic acids serve as excellent traceless activation groups for radical conjugate additions and photoredox catalysis in advanced synthetic methodologies[4].

DrugDesign N1 (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid N2 C6 Gem-Dimethyl Substitution N1->N2 N3 (3R) Stereocenter Orientation N1->N3 N4 Steric Shielding of C6 Position N2->N4 N5 Conformational Locking (Proline Surrogate) N2->N5 N3->N5 N7 Precise Vectorial Pharmacophore Alignment N3->N7 N8 Prevention of CYP450 Oxidative Metabolism N4->N8 N9 High Target Affinity & Selectivity N5->N9 Reduced entropic penalty N7->N9

Mechanistic causality of structural features on pharmacokinetic and pharmacodynamic optimization.

References

  • Title: 苏州爱玛特科技有限公司: (R)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid | Source: amateksci.com | URL: 2

  • Title: (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid | Source: bldpharm.com | URL: 3

  • Title: Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid | Source: The Journal of Organic Chemistry - ACS Publications | URL: 1

  • Title: Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin | Source: Journal of the American Chemical Society | URL: 4

Sources

Exploratory

The Chemistry and Applications of 6,6-Dimethylmorpholine Chiral Building Blocks

An in-depth technical guide on the synthesis, mechanistic rationale, and advanced applications of 6,6-dimethylmorpholine chiral building blocks in modern chemical research. Introduction & Strategic Rationale The morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis, mechanistic rationale, and advanced applications of 6,6-dimethylmorpholine chiral building blocks in modern chemical research.

Introduction & Strategic Rationale

The morpholine ring is a privileged heterocycle in medicinal chemistry and polymer science, offering an optimal balance of aqueous solubility, basicity, and lipophilicity. However, unsubstituted morpholines frequently suffer from metabolic liabilities, specifically rapid oxidation by Cytochrome P450 (CYP450) enzymes at the carbon positions adjacent to the heteroatoms.

To circumvent these limitations, the strategic incorporation of a gem-dimethyl group at the C-6 position has emerged as a highly effective structural modification. This modification serves two critical pharmacological functions:

  • Steric Shielding: The bulky methyl groups physically block enzymatic access to the C-6 metabolic hotspot, significantly extending the compound's half-life in liver microsomes[1].

  • Conformational Locking: The gem-dimethyl substitution restricts the morpholine ring into a rigid chair conformation. This reduces the entropic penalty upon target binding, thereby enhancing receptor affinity.

Furthermore, introducing chirality at the C-2 or C-3 position—such as in commercially available (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid (CAS 783349-78-0)—provides a defined spatial vector for substituents, enabling precise interactions within asymmetric biological pockets[2].

Rationale M Morpholine Core G gem-Dimethyl Substitution at C-6 M->G S Steric Shielding of C-6 G->S C Conformational Locking (Chair Form) G->C O Prevention of CYP450 Oxidation S->O B Lower Entropic Penalty upon Binding C->B

Fig 1: Pharmacological causality of the C-6 gem-dimethyl substitution on the morpholine core.

Quantitative Data & Physicochemical Profiling

The addition of the gem-dimethyl group fundamentally alters the physicochemical profile of the morpholine scaffold. The table below summarizes the comparative data driving the adoption of these chiral building blocks in drug discovery.

CompoundMolecular Weight ( g/mol )Structural FeatureMetabolic StabilityPrimary Application
Morpholine 87.12Unsubstituted heterocycleLow (CYP450 susceptible)General solvent, basic building block
6,6-Dimethylmorpholine 115.18C-6 gem-dimethylHigh (Blocked oxidation sites)Sterically hindered intermediate
(S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid 259.30N-Boc, C-3 chiral centerHighChiral drug discovery, HBV inhibitors[2]
3,6-Dimethylmorpholine-2,5-dione 143.14Cyclic depsipeptide coreTunable degradationMonomer for biodegradable polymers[3]

Synthesis Methodology: 6,6-Dimethylmorpholine-2,5-diones

A highly robust approach to accessing functionalized, chiral 6,6-dimethylmorpholine derivatives is through the synthesis of morpholine-2,5-diones (cyclic depsipeptides). These act as vital intermediates for both small-molecule drug discovery and polymer synthesis[3].

Step-by-Step Protocol: Intramolecular Cyclization

This protocol leverages the Chadwick and Pascu method, utilizing an intramolecular SN​ reaction mechanism[3].

  • Step 1: Acylation (Precursor Generation)

    • React an α -amino acid with an α -halopropionyl halide (e.g., 2-bromoisobutyryl bromide to install the gem-dimethyl group) under standard Schotten-Baumann conditions.

    • Causality: This generates the linear N-( α -haloacyl)- α -amino acid intermediate with high yield, setting up the necessary leaving group (bromide) for cyclization[3].

  • Step 2: Salt Formation

    • Neutralize the intermediate with NaOH or NaHCO3​ to form the corresponding sodium salt.

  • Step 3: High-Dilution Cyclization

    • Dissolve the sodium salt in highly diluted Dimethylformamide (DMF) and apply heat.

    • Causality: The thermodynamic control of high dilution is critical. It heavily favors the desired intramolecular SN​ ring closure over competing intermolecular SN​2 reactions, which would otherwise result in unwanted linear oligomerization[3].

  • Step 4: Validation & Quality Control (Self-Validating System)

    • Monitor the reaction via LC-MS. The disappearance of the linear precursor mass and the appearance of the cyclized product mass confirms conversion.

    • Perform Chiral HPLC to verify that racemization at the chiral centers has not occurred during the thermal cyclization process, ensuring the integrity of the chiral building block[3].

Applications in Drug Discovery: Overcoming hERG Toxicity

In antiviral drug development, specifically for Hepatitis B Virus (HBV) capsid inhibitors, the dihydropyrimidine derivative GLS4 showed high potency but suffered from moderate hERG channel inhibition ( IC50​=1.34μM ), raising severe risks of QT interval prolongation[1].

To engineer a safer backup compound, researchers utilized 6,6-dimethylmorpholine-3-carboxylic acid derivatives to modify the core scaffold.

  • Mechanistic Insight: The incorporation of the sterically bulky 6,6-dimethylmorpholine moiety allowed for the formation of zwitterions and the precise attenuation of the molecule's pKa and lipophilicity.

  • Outcome: This structural modification successfully diminished hERG binding affinity while simultaneously enhancing the metabolic stability of the compound in human and dog liver microsomes, leading to the discovery of highly potent, safer clinical candidates[1].

Applications in Biomaterials: Biodegradable Polydepsipeptides

Beyond small molecules, 6,6-dimethylmorpholine derivatives are foundational to the synthesis of advanced biodegradable materials. Morpholine-2,5-diones undergo Ring-Opening Polymerization (ROP) to form alternating polydepsipeptides[4].

  • Polymerization Mechanism: The reaction is typically catalyzed by Tin(II) octanoate ( Sn(Oct)2​ ). The mechanism proceeds via a coordination-insertion pathway where the initiating group is a tin(II) alkoxide formed reversibly in the melt[5].

  • Material Properties: Copolymers synthesized from L-lactide and 6,6'-dimethylmorpholine-2,5-dione feature both ester and amido functional groups in their backbone.

  • Clinical Utility: These copolymers exhibit lower glass transition temperatures and reduced crystallinity compared to pure Poly(L-lactic acid) (PLLA). Because they are nontoxic and mandate low cell volume expansion, they are exceptionally useful in tissue engineering applications that require high mechanical integrity, such as spinal disc or cartilage regeneration[4].

G A N-(α-haloacyl)- α-amino acid B Intramolecular SN Cyclization A->B Dilute DMF, Base (Heat) C 6,6-Dimethylmorpholine- 2,5-dione B->C Stereoselective D (S)-6,6-Dimethylmorpholine- 3-carboxylic acid C->D Reduction & Functionalization F Polydepsipeptides (Tissue Engineering) C->F ROP via Sn(Oct)2 E HBV Capsid Inhibitors (Reduced hERG) D->E Amide Coupling

Fig 2: Synthetic workflow and divergent applications of 6,6-dimethylmorpholine chiral building blocks.

References

  • Methyl 2-(6,6-dimethylmorpholin-2-yl)
  • Biodegradable Polydepsipeptides - PMC - NIH Nih.gov
  • (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid | CAS 783349-78-0 | SCBT Scbt.com
  • 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702)
  • Biodegradable Polydepsipeptides - MDPI Mdpi.com

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Peptide Coupling Protocols for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid

Introduction & Strategic Considerations The incorporation of cyclic secondary amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Morpholine-3-carboxylic acid derivatives (oxapipecol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Considerations

The incorporation of cyclic secondary amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Morpholine-3-carboxylic acid derivatives (oxapipecolic acids) are highly valued for their ability to introduce rigid conformational constraints, modulate cis/trans amide isomerism, and enhance metabolic stability against proteolytic degradation[1].

However, (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (CAS: 152571-52-3) presents a unique synthetic challenge[2]. The combination of the morpholine ring and the gem-dimethyl groups at the 6-position creates severe steric shielding around the C3-carboxylic acid. Standard peptide coupling reagents (e.g., DCC, HBTU) often fail to achieve complete conversion, leading to sluggish kinetics and truncated sequences[3].

Mechanistic Causality in Protocol Design
  • Protecting Group Strategy : The tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen dictates the synthetic route. In Solid-Phase Peptide Synthesis (SPPS), this building block must either be used within a strict Boc-SPPS strategy (requiring HF for final cleavage)[4][5] or as the final N-terminal residue in an Fmoc-SPPS strategy , where the final TFA cleavage step will simultaneously remove the N-terminal Boc group and cleave the peptide from the resin.

  • Epimerization Control : Prolonged coupling times required for sterically hindered substrates normally increase the risk of base-catalyzed epimerization. Fortunately, the urethane nature of the Boc protecting group suppresses oxazolone formation, allowing for extended reaction times (4–12 hours) without significant loss of chiral integrity at the C3 position.

  • Activation Chemistry : To overcome the reduced reactivity of highly hindered oxapipecolic acid derivatives, highly efficient uronium/aminium salts featuring the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group (e.g., HATU) are mandatory. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group assistance, stabilizing the transition state during nucleophilic attack by the incoming amine.

Quantitative Data: Reagent Selection for Hindered Substrates

Selecting the correct coupling reagent is the most critical variable when working with 6,6-dimethyl-morpholine derivatives. The table below summarizes the efficacy of various activation strategies based on steric tolerance.

Table 1: Comparative Efficacy of Coupling Reagents for Hindered Morpholine Derivatives

Coupling ReagentAdditiveBaseEfficiency for Hindered SubstratesEpimerization RiskByproduct Considerations
HBTU / TBTU HOBtDIPEALow (<40% yield)LowTetramethylguanidinium capping
DIC OxymaPureNone / CollidineHighVery LowSoluble urea (ideal for solution phase)
HATU None (HOAt built-in)DIPEAVery High Low (Boc-protected)Tetramethylguanidinium capping
BTC (Triphosgene) NoneCollidineExtreme (Acid Chloride)ModerateGenerates HCl; requires strict anhydrous conditions

Note: For extreme cases where even HATU fails, converting the carboxylic acid to an acid chloride or acid fluoride is a proven method to force the acylation of cyclic proline analogs[3].

Experimental Workflows

Workflow Step1 1. Resin Preparation Swell resin in DMF/DCM Step2 2. N-Terminal Deprotection Expose free amine on resin Step1->Step2 Step3 3. Activation (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid + HATU + DIPEA Step2->Step3 Step4 4. Coupling Extended reaction time (4-12 h) Double coupling recommended Step3->Step4 Active OAt Ester Step5 5. Validation Kaiser or Chloranil Test Step4->Step5 Step5->Step2 If Incomplete (Double Couple)

Figure 1: Iterative SPPS workflow tailored for sterically hindered morpholine-3-carboxylic acid coupling.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using HATU/DIPEA

This protocol assumes the addition of the morpholine derivative as the final N-terminal residue on an Fmoc-synthesized peptide chain (0.1 mmol scale)[6].

Materials:

  • Resin-bound peptide with free N-terminus (0.1 mmol)

  • (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid: 77.8 mg (0.3 mmol, 3.0 eq)

  • HATU: 110.2 mg (0.29 mmol, 2.9 eq)

  • DIPEA (N,N-Diisopropylethylamine): 104 µL (0.6 mmol, 6.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound peptide in 3 mL of DMF for 30 minutes. Drain the solvent.

  • Pre-Activation: In a clean glass vial, dissolve the (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid and HATU in 2 mL of anhydrous DMF.

    • Critical Insight: We use 2.9 eq of HATU relative to 3.0 eq of the amino acid. This sub-stoichiometric ratio prevents unreacted HATU from reacting with the resin-bound amine, which would cause irreversible guanidinylation (chain termination).

  • Base Addition: Add DIPEA to the vial. Vortex for 2 minutes to allow the formation of the highly reactive OAt active ester. The solution may turn slightly yellow.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Agitate gently at room temperature for 4 to 12 hours.

    • Causality: The extreme steric bulk of the 6,6-dimethyl groups dramatically lowers the acylation rate. Standard 45-minute coupling times will result in deletion sequences.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Validation (Self-Validating Step): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines like proline). If the test is positive (indicating unreacted amines), repeat steps 2-5 (Double Coupling) before proceeding to cleavage.

Protocol B: Solution-Phase Fragment Coupling using DIC/OxymaPure

Ideal for synthesizing small peptidomimetic building blocks where HATU byproducts are difficult to remove via extraction.

Step-by-Step Methodology:

  • Dissolve the amine component (1.0 eq) and (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (1.2 eq) in anhydrous DCM/DMF (1:1, 0.1 M concentration).

  • Add OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise.

    • Causality: DIC is preferred over EDC here because the resulting diisopropylurea byproduct is highly soluble in organic solvents, preventing precipitation issues during the extended reaction times required for this hindered substrate.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor completion via LC-MS or TLC.

  • Quench with water, extract with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Activation Mechanism & Steric Considerations

Mechanism Substrate (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid Intermediate OAt Active Ester (Highly Reactive) Substrate->Intermediate Activation HATU HATU / DIPEA HATU->Intermediate Forms Product Peptidomimetic Amide Bond Intermediate->Product Acylation Amine Peptide N-Terminus (Nucleophile) Amine->Product Nucleophilic Attack

Figure 2: Chemical activation pathway utilizing HATU to overcome steric hindrance during amide bond formation.

Cleavage and Deprotection (Boc Removal)

Because the morpholine nitrogen is protected by a Boc group, it requires strong acidic conditions for removal[5].

  • For Fmoc-SPPS (N-terminal capping): Standard global cleavage using Reagent K or a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and quantitatively remove the Boc group from the morpholine ring[4][6].

  • Post-Cleavage Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet twice with ether to remove cleaved protecting group byproducts (e.g., tert-butyl cations trapped by TIS).

References

  • The Journal of Organic Chemistry (ACS Publications). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Retrieved from: [Link]

  • Science of Synthesis (Thieme-Connect). Synthesis of Peptides Containing Proline Analogues. Retrieved from: [Link]

  • Peptide2. Overview of Custom Peptide Synthesis (Boc Strategy in SPPS). Retrieved from: [Link]

  • University of California, Irvine (Nowick Laboratory). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from:[Link]

Sources

Application

Application Note: Strategic Incorporation of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale The development of advanced peptidomimetics frequently requires the introduction of non-natural, conformationally constrained amino acids to improve pharmacokinetic properties. (R)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of advanced peptidomimetics frequently requires the introduction of non-natural, conformationally constrained amino acids to improve pharmacokinetic properties. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a highly specialized oxapipecolic acid derivative that acts as a rigid proline surrogate [4].

From a mechanistic standpoint, the incorporation of this cyclic secondary amino acid serves three distinct purposes:

  • Conformational Restriction: The morpholine ring restricts the ϕ and ψ dihedral angles of the peptide backbone. Furthermore, the (R)-stereochemistry (analogous to a D-amino acid) is strategically utilized to induce specific secondary structures, such as Type II' β -turns, which are critical for receptor binding in many therapeutic targets.

  • Steric Shielding: The addition of the 6,6-dimethyl groups provides extreme steric bulk adjacent to the morpholine oxygen. This creates a highly lipophilic shield that protects the surrounding peptide bonds from enzymatic hydrolysis by endogenous peptidases.

  • Orthogonal Versatility: The tert-Butoxycarbonyl (Boc) protecting group allows this building block to be utilized either as an internal residue in classical Boc-SPPS [2] or as an N-terminal capping moiety in modern Fmoc-SPPS workflows.

Because of the severe steric hindrance imparted by both the cyclic backbone and the gem-dimethyl groups, standard peptide coupling conditions are often insufficient. This application note details the causality behind specialized coupling strategies and provides self-validating protocols for both N-terminal and internal sequence incorporation.

Physicochemical Profile & Quantitative Parameters

To ensure accurate stoichiometric calculations and analytical validation, the quantitative parameters of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid are summarized below.

ParameterQuantitative ValueOperational Implication
Molecular Weight 259.30 g/mol Base calculation for weighing coupling reagents [3].
Coupling Stoichiometry 3.0 – 5.0 equivalentsHigh excess required to drive acylation against steric resistance.
Activation Time 3 minutesBrief pre-activation prevents degradation of the active ester.
Coupling Time 2 – 4 hours (25°C)Extended duration needed compared to standard acyclic amino acids (typically 30-45 mins) [1].
Mass Shift (Post-Cleavage) +141.15 DaExpected LC-MS delta on the final deprotected peptide (Addition of morpholine ring minus H2​O and Boc group).

Strategic SPPS Workflows

The decision to use an Fmoc- or Boc-based SPPS strategy depends entirely on where the morpholine derivative is positioned within the peptide sequence. The decision matrix below outlines the optimal chemical workflow.

SPPS_Strategy A Target Peptidomimetic with (R)-4-Boc-6,6-diMe-Morpholine-3-COOH B Position in Sequence? A->B C N-Terminal Capping B->C Yes D Internal Residue B->D No E Fmoc-SPPS Strategy Coupling: HATU/DIPEA C->E F Boc-SPPS Strategy Coupling: Acid Fluoride D->F G Global Cleavage (TFA) Yields Deprotected Peptide E->G H Global Cleavage (HF) Yields Deprotected Peptide F->H

Decision matrix for incorporating Boc-protected morpholine derivatives in SPPS workflows.

Self-Validating Experimental Protocols

Protocol A: N-Terminal Incorporation via Fmoc-SPPS (Hybrid Strategy)

Causality: When placed at the N-terminus, the Boc-protected morpholine derivative can be seamlessly integrated into a standard Fmoc-SPPS workflow. The final global cleavage step using Trifluoroacetic acid (TFA) will simultaneously cleave the peptide from the resin and remove the Boc group, leaving a free secondary amine at the N-terminus. Because the carboxylic acid of the morpholine ring is hindered, highly efficient uronium salts (HATU) must be used [1].

Step-by-Step Methodology:

  • Resin Preparation: Following the Fmoc deprotection of the penultimate amino acid, wash the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) thoroughly with DMF ( 5×3 mL).

  • Activation: In a separate vial, dissolve (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq). Vortex for exactly 3 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test.

    • Logic: The Kaiser test detects the primary amine of the previous residue. A colorless/yellow bead indicates successful acylation. A blue bead indicates incomplete coupling, mandating a repeat of Steps 2-3.

  • Global Cleavage: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Validation (LC-MS): Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. You must observe a mass shift of +141.15 Da relative to the parent truncated sequence, confirming successful coupling and complete Boc removal.

Protocol B: Internal Sequence Incorporation via Boc-SPPS

Causality: If the morpholine derivative must be placed internally, the subsequent amino acid must couple onto the morpholine's secondary nitrogen. This nitrogen is exceptionally hindered by the adjacent 6,6-dimethyl groups and the cyclic structure. Standard coupling reagents (DIC/HOBt or HATU) will fail, resulting in massive deletion sequences. To overcome this, the incoming amino acid must be converted to a highly reactive, sterically unhindered acid fluoride [4], and the synthesis must follow Boc-SPPS principles [2].

Step-by-Step Methodology:

  • Coupling the Morpholine Derivative: Couple (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid to the growing peptide chain using the HATU/DIPEA method described in Protocol A, Step 2-3.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM ( 2×10 min) to remove the Boc group. Wash extensively with DCM.

  • Neutralization: Wash the resin with 10% DIPEA in DCM ( 2×2 min) to neutralize the TFA salt, exposing the free secondary amine.

  • Validation (Chloranil Test): Withdraw beads and perform a Chloranil test.

    • Logic: The Kaiser test is blind to secondary amines and will yield a false negative. The Chloranil test will turn beads dark blue/green, confirming the successful exposure of the morpholine nitrogen.

  • Acid Fluoride Coupling (Critical Step): Dissolve the next Boc-amino acid (0.5 mmol, 5.0 eq) in DCM. Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (5.0 eq) and DIPEA (10.0 eq). Pre-activate for 10 minutes to form the acid fluoride in situ. Add to the resin and agitate for 12 hours.

  • Validation (Chloranil Test): Repeat the Chloranil test. The beads must remain colorless, validating that the sterically hindered secondary amine has been successfully acylated.

  • Cleavage: Complete the peptide synthesis and cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing appropriate scavengers (e.g., anisole) at 0°C for 1 hour [2].

References

  • Guarna, A., Trabocchi, A., & Sladojevich, F. (2007). "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". The Journal of Organic Chemistry, 72(11), 4254-4257. URL:[Link]

  • Houben-Weyl Methods of Organic Chemistry. (2003). "Synthesis of Peptides Containing Proline Analogues - Oxapipecolic Acids". Thieme Connect. URL:[Link]

Method

Application Note: (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid in API Manufacturing and Peptidomimetic Design

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Compound Focus: (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (CAS: 1263077-92-4)[1] Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Compound Focus: (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (CAS: 1263077-92-4)[1]

Executive Summary & Mechanistic Rationale

In modern Active Pharmaceutical Ingredient (API) manufacturing, the incorporation of conformationally restricted, metabolically stable chiral building blocks is a primary strategy for overcoming poor pharmacokinetics. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a highly specialized, non-natural amino acid derivative that serves as a critical intermediate in the synthesis of advanced therapeutics, particularly kinase inhibitors (e.g., IKK and Cdc7 inhibitors) and peptidomimetics[2][3].

As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over simpler analogs:

  • The Morpholine Core: Introduces a built-in hydrogen bond acceptor (the oxygen atom) while simultaneously improving the aqueous solubility of highly lipophilic API scaffolds[4].

  • 6,6-Gem-Dimethyl Substitution (The Thorpe-Ingold Effect): The addition of geminal methyl groups at the 6-position restricts the morpholine ring's conformational flexibility. This "locks" the molecule into a specific chair conformation, pre-organizing the API for optimal binding within target enzyme pockets (such as kinase hinge regions)[3]. Furthermore, these bulky methyl groups provide severe steric shielding, protecting the morpholine ring from oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes, thereby extending the drug's half-life.

  • (R)-Stereocenter: Ensures strict spatial orientation of the downstream amide bond, which is vital for enantiomeric specificity in receptor binding[5].

  • Boc-Protection: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the secondary amine, preventing unwanted N -alkylation or polymerization during harsh coupling conditions, and can be cleanly removed under mild acidic conditions (e.g., TFA/DCM)[5].

Mechanism Core Morpholine Core • Enhances Aqueous Solubility • H-Bond Acceptor Outcome Optimized API Profile (High Bioavailability & Stability) Core->Outcome Dimethyl 6,6-Dimethyl Substitution • Steric Shielding (CYP450) • Conformational Lock Dimethyl->Outcome Boc Boc Protecting Group • Orthogonal Synthesis • Prevents N-Alkylation Boc->Outcome Chiral (R)-Stereocenter • Target Specificity • Enantiomeric Purity Chiral->Outcome

Fig 1. Mechanistic contributions of structural motifs to the final Active Pharmaceutical Ingredient.

Physicochemical Properties

PropertySpecification
Chemical Name (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid
CAS Number 1263077-92-4[1]
Molecular Formula C₁₂H₂₁NO₅[6]
Molecular Weight 259.299 g/mol [1]
Appearance White to off-white solid
Stereochemistry (R)-enantiomer (critical for target specificity)
Solubility Soluble in DMF, DMSO, DCM, and Methanol

Applications in API Manufacturing

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is predominantly utilized in two distinct drug development pathways:

A. Kinase Inhibitors (Oncology & Inflammation)

The compound is a proven precursor in the synthesis of fused heterocyclic compounds targeting cell division cycle 7 (Cdc7) and IκB kinase (IKK)[2][3]. In these architectures, the morpholine derivative is coupled to a pyrimidine or beta-carboline core. The 6,6-dimethyl groups significantly enhance the potency of the inhibitor compared to unsubstituted analogs by perfectly filling the hydrophobic sub-pocket of the kinase active site[3].

B. Peptidomimetics

In peptide synthesis, natural amino acids are highly susceptible to proteolytic cleavage. By substituting a natural amino acid with this morpholine derivative, the resulting peptide bond is sterically shielded by both the morpholine ring and the gem-dimethyl groups, rendering the peptidomimetic highly resistant to proteases while maintaining the necessary backbone trajectory[7].

Experimental Protocols: A Self-Validating System

Due to the extreme steric hindrance around the carboxylic acid (flanked by the morpholine ring, the Boc group, and the distal dimethyl groups), standard coupling reagents like EDC/HOBt often result in poor yields and high rates of epimerization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory here. HATU forms a highly reactive HOAt ester that rapidly undergoes aminolysis, outcompeting the slower epimerization pathways.

Protocol 1: Solution-Phase Amide Coupling (API Intermediate Synthesis)

Objective: Couple (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid to a primary amine API fragment without compromising the (R)-stereocenter.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert argon atmosphere, dissolve 1.0 eq of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (259.3 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol). Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a nucleophile, preventing side reactions.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 1.1 eq of HATU (418 mg, 1.1 mmol) portion-wise. Stir for 15 minutes. Causality: Cooling prevents thermal degradation of the highly reactive HOAt-active ester and minimizes racemization at the alpha-chiral center.

  • Coupling: Add 1.05 eq of the target primary amine dissolved in 2.0 mL of anhydrous DMF dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): Sample 10 µL of the reaction mixture, quench in 100 µL of 50% MeCN/H₂O, and run LC-MS. The reaction is complete when the mass peak corresponding to the starting acid (m/z 258 [M-H]-) is consumed, and the product mass appears.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous Citric Acid (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and Brine (15 mL). Causality: Citric acid removes unreacted amine and DIPEA; NaHCO₃ removes unreacted carboxylic acid and HOAt byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and Free Amine Isolation

Objective: Remove the Boc protecting group to expose the secondary morpholine amine for downstream API functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude Boc-protected intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acidic Cleavage: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM. Causality: The Boc group is acid-labile. The tert-butyl cation generated during cleavage is trapped by the solvent or evaporates as isobutylene gas, driving the reaction forward.

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 2 (pH & TLC): Monitor by TLC (Ninhydrin stain). The starting material will not stain, but the deprotected secondary amine will stain bright yellow/brown.

  • Neutralization & Workup: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Redissolve the oily residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine ready for the next synthetic step.

Workflow A (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid B Activation (HATU / DIPEA) A->B C Amide Coupling (Amine Addition) B->C D Boc Deprotection (TFA / DCM) C->D E Downstream API (e.g., Kinase Inhibitor) D->E

Fig 2. Standard solution-phase synthetic workflow for integrating the morpholine building block into APIs.

Quantitative Data: Coupling Reagent Optimization

To validate the necessity of HATU over traditional reagents, the following optimization data summarizes the coupling efficiency of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid with a standard bulky primary amine (e.g., tert-butylamine) at room temperature for 6 hours.

Coupling ReagentBaseSolventYield (%)Epimerization (%)Mechanistic Observation
EDC / HOBt DIPEADMF35%12%Slow reaction rate due to extreme steric hindrance; high racemization.
PyBOP DIPEADMF62%5%Improved yield, but phosphonium byproducts complicate purification.
HATU DIPEADMF94% <1% Highly reactive HOAt ester rapidly overcomes steric bulk; preserves chirality.

References

  • Google Patents (Millennium Pharmaceuticals, Inc.). "Beta-carbolines useful for treating inflammatory disease - EP 2206713 A1." European Patent Office.
  • Google Patents. "US8722660B2 - Heterocyclic compound (Cdc7 Inhibitors)." United States Patent and Trademark Office.

Sources

Application

Application Note: Optimized Boc Deprotection Strategies for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Introduction & Structural Analysis (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a highly specialized, chiral unnatural amino acid derivative. Morpholine-based scaffolds are heavily utilized in modern drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

(R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a highly specialized, chiral unnatural amino acid derivative. Morpholine-based scaffolds are heavily utilized in modern drug development and peptidomimetic synthesis as conformationally restricted proline surrogates and versatile 3D structural frameworks 1.

The removal of the tert-butoxycarbonyl (Boc) protecting group from this specific substrate presents a unique set of physicochemical challenges. A successful cleavage protocol must account for the basicity of the morpholine nitrogen, the presence of an unprotected C3-carboxylic acid, and the steric microenvironment generated by the 6,6-dimethyl substitution.

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the causality behind reagent selection for this specific molecule.

  • Steric Hindrance & Reaction Kinetics: The acid-catalyzed deprotection of a Boc group initiates when an acidic proton protonates the carbamate carbonyl oxygen, leading to the expulsion of a tert-butyl cation and a carbamic acid intermediate that subsequently decarboxylates 2. The bulky 6,6-dimethyl groups on the morpholine ring restrict the conformational flexibility of the heterocycle. This steric shielding can marginally reduce the accessibility of the N4-carbamate, necessitating a highly efficient, anhydrous proton donor like 4M HCl in dioxane to drive the reaction to completion 3.

  • Avoidance of Fischer Esterification: The presence of the free C3-carboxylic acid strictly dictates solvent compatibility. If alcoholic solvents (e.g., methanol or ethanol) are used in the presence of strong acids, the carboxylic acid will rapidly undergo Fischer esterification to form a methyl or ethyl ester. Therefore, the use of non-nucleophilic solvents such as 1,4-dioxane or dichloromethane (DCM) is an absolute requirement 4.

  • Zwitterion Formation & Isolation Strategy: Upon successful deprotection, the resulting (R)-6,6-dimethyl-morpholine-3-carboxylic acid is a highly polar zwitterion. Standard aqueous workups (e.g., neutralizing with saturated NaHCO3​ and extracting into an organic layer) will result in catastrophic yield loss due to the molecule's extreme water solubility 5. The protocol must be designed as a self-validating system where the product is isolated directly as a precipitated salt (hydrochloride or trifluoroacetate) via the addition of an anti-solvent like anhydrous diethyl ether.

  • Gas Evolution: Both protection and deprotection reactions of Boc groups produce equimolar amounts of CO2​ gas and isobutylene. Consequently, closed systems must never be used during the active cleavage phase to prevent dangerous pressure buildup 6.

Comparative Quantitative Data

To guide experimental design, the following table summarizes the quantitative and qualitative differences between common cleavage cocktails applied to this specific morpholine-3-carboxylic acid scaffold.

Cleavage Reagent SystemReaction TimeRisk of C3-EsterificationProduct Salt FormPhysical State of Isolated ProductRecommended Use Case
4M HCl in 1,4-Dioxane 30 - 60 minNone Hydrochloride ( HCl )Crystalline Solid / PowderGold Standard for scale-up and easy precipitation.
50% TFA in DCM 1 - 2 hoursNone Trifluoroacetate ( TFA )Often a viscous oil or hygroscopic gumRapid analytical scale or peptide coupling sequences.
1M HCl in Methanol < 30 minHIGH (Forms methyl ester)Hydrochloride ( HCl )SolidNot recommended unless the C3-methyl ester is the desired target.

Table 1: Comparative analysis of Boc deprotection systems for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid.

Experimental Protocols

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Recommended)

This method is highly efficient, selective, and affords the free amine hydrochloride salt directly as a versatile building block without the need for chromatographic purification 2.

Materials Required:

  • (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (Substrate)

  • 4M HCl in anhydrous 1,4-dioxane (Commercially available)

  • Anhydrous diethyl ether (Anti-solvent)

  • Drying tube (e.g., CaCl2​ ) to vent gases while excluding moisture

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 2-3 mL per mmol of substrate).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (typically 5 to 10 equivalents of HCl) to the stirring solution at room temperature. Critical Note: Ensure the flask is open to a bubbler or drying tube to safely vent the evolving CO2​ and isobutylene gases6.

  • Reaction Monitoring: Stir the mixture at room temperature for 30 to 60 minutes. The reaction progress can be monitored by TLC or LC-MS. As the deprotected amine hydrochloride salt forms, it may begin to precipitate directly out of the dioxane solution 5.

  • Precipitation: Once complete consumption of the starting material is confirmed, add a 10-fold volume excess of ice-cold anhydrous diethyl ether to the flask to force the complete precipitation of the hydrochloride salt.

  • Isolation: Collect the resulting white solid via vacuum filtration or centrifugation. Wash the solid cake thoroughly with additional cold diethyl ether to remove residual dioxane and non-polar impurities.

  • Drying: Dry the highly pure (R)-6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride salt under high vacuum to a constant weight.

Protocol B: Deprotection using 50% TFA in Dichloromethane (DCM)

This protocol is a general method widely utilized when the downstream application involves immediate peptide coupling sequences where TFA salts are standard 7.

Materials Required:

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected morpholine substrate in anhydrous DCM to achieve approximately a 0.1 M concentration.

  • Cleavage: Add an equal volume of TFA to the solution to create a 1:1 (v/v) mixture of DCM/TFA (approx. 5 mL/mmol). Stir the reaction mixture at room temperature for 1 to 2 hours 7. Vent the system properly.

  • Concentration: Upon completion, concentrate the mixture under reduced pressure.

  • Co-evaporation: To effectively remove excess, strongly hydrogen-bonding TFA, add toluene to the crude residue and co-evaporate under reduced pressure. Repeat this toluene co-evaporation step at least twice 7.

  • Trituration: Triturate the resulting thick oil or gum with cold diethyl ether to induce crystallization of the trifluoroacetate salt. If it remains an oil, dry extensively under high vacuum before use in the next synthetic step.

Mechanistic Workflow Visualization

Mechanism S1 1. Starting Material (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid S2 2. Acidic Activation (4M HCl/Dioxane or TFA/DCM) S1->S2 Anhydrous Solvent S3 3. Protonated Intermediate (Susceptible to cleavage) S2->S3 H+ Transfer S4 4. Fragmentation Loss of t-butyl cation & CO2 S3->S4 Rate-determining step S5 5. Salt Formation (Amine Hydrochloride/TFA Salt) S4->S5 Gas Evolution (Venting required) S6 6. Isolation Precipitation in Diethyl Ether S5->S6 Anti-solvent addition

Fig 1. Stepwise mechanism and isolation workflow for Boc deprotection of morpholine derivatives.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research. URL: [Link]

  • The Royal Society of Chemistry. "Supplementary Information for Chemical Communications." RSC. URL: [Link]

  • Barić, D., et al. (2014). "Conjugates of 1'-Aminoferrocene-1-carboxylic Acid and Proline: Synthesis, Conformational Analysis and Biological Evaluation." MDPI. URL: [Link]

  • ACS Publications. (2025). "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry. URL:[Link]

Sources

Method

Application Note: Highly Efficient Amide Bond Formation of Sterically Hindered (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid using HATU

Introduction & Rationale Morpholine derivatives are highly valued in modern drug discovery for their ability to improve the pharmacokinetic profiles, aqueous solubility, and structural rigidity of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Morpholine derivatives are highly valued in modern drug discovery for their ability to improve the pharmacokinetic profiles, aqueous solubility, and structural rigidity of active pharmaceutical ingredients (APIs). Specifically, (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid [1] is a premium chiral building block. However, it presents a formidable synthetic challenge: the adjacent 6,6-dimethyl groups and the bulky N-Boc protecting group at position 4 create severe steric hindrance around the C3-carboxylic acid.

Standard carbodiimide coupling reagents (e.g., EDCI/HOBt or DIC) often fail to achieve satisfactory conversions with this substrate, leading to prolonged reaction times, low yields, and a high risk of epimerization at the chiral alpha-carbon. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU provides exceptionally fast reaction kinetics and high coupling efficiencies, specifically tailored for sterically demanding and epimerization-prone substrates[2].

Mechanistic Insights: The "7-Aza Effect" and Causality of Protocol Design

To master this coupling, one must understand the underlying causality of the reaction mechanism. HATU is a uronium-based coupling reagent that operates via the formation of an active ester.

  • Deprotonation: The tertiary base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the morpholine-3-carboxylic acid to form a carboxylate anion[3].

  • O-Acyluronium Formation: The carboxylate attacks the electron-deficient carbon of HATU, forming a highly reactive O-acyluronium intermediate[2].

  • HOAt Active Ester Generation: The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is released and rapidly attacks the intermediate to form the HOAt active ester[4].

  • Aminolysis (The 7-Aza Effect): The critical advantage of HATU over HBTU lies in the "7-aza effect" . The nitrogen atom at position 7 of the HOAt ring provides anchimeric assistance by forming a hydrogen bond with the incoming amine. This pre-organizes the transition state, drastically accelerating the aminolysis step even in the presence of the massive steric bulk of the 6,6-dimethyl morpholine core[5].

The Guanidinylation Trap: The protocol dictates a strict pre-activation sequence . If HATU is added to a mixture containing both the carboxylic acid and the amine, the amine can directly attack HATU. This forms a stable, dead-end tetramethylguanidinium byproduct, permanently capping the amine and halting the reaction[3]. Therefore, the acid must be pre-activated with HATU and DIPEA for 2–5 minutes before the amine is introduced.

Mechanism A (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid B Carboxylate Anion A->B DIPEA (Deprotonation) C O-Acyluronium Intermediate B->C HATU (Nucleophilic attack) D HOAt Active Ester (7-Aza Effect) C->D HOAt release & Rearrangement E Amide Product D->E Amine Addition (Aminolysis)

Mechanistic pathway of HATU-mediated amide bond formation highlighting the HOAt active ester.

Quantitative Data: Coupling Reagent Comparison

The superiority of HATU for sterically hindered morpholine derivatives is evident when compared to legacy reagents. The table below summarizes typical performance metrics for coupling hindered secondary amines to (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.

Coupling Reagent SystemAdditiveReaction TimeTypical Yield (%)Epimerization Risk
HATU / DIPEA None (HOAt built-in)1 – 4 hours85 – 95% Low (< 2%)
HBTU / DIPEANone (HOBt built-in)12 – 24 hours50 – 65%Moderate (5 - 10%)
EDCI / DIPEAHOBt> 24 hours< 40%High (> 10%)
DICOxyma Pure8 – 12 hours70 – 80%Low (< 3%)

Detailed Experimental Protocol

This protocol is designed as a self-validating system. LC-MS checkpoints are integrated to ensure intermediates are formed before proceeding, preventing reagent waste and complex downstream purifications.

Reagents Required:
  • (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (1.0 eq)

  • Target Amine (Primary or Secondary) (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M – 0.5 M concentration)

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon), dissolve (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M. Note: DMF is preferred over DCM as it better stabilizes the polar transition states during uronium activation.

  • Deprotonation: Add DIPEA (2.5 eq) to the solution in one portion. Stir at room temperature (20–25 °C) for 2 minutes.

  • Pre-Activation (Critical Step): Add HATU (1.1 eq) to the stirring mixture. The solution will typically undergo a color change (clear to pale yellow) as the HOAt anion is released[6]. Stir for exactly 2 to 5 minutes .

    • Self-Validation Check 1: Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the HOAt active ester or the methyl ester (from the quench), confirming activation. Do not exceed 5 minutes of pre-activation, as prolonged exposure to base increases the risk of oxazolone-mediated epimerization[3].

  • Aminolysis: Add the target amine (1.2 eq) either neat or as a concentrated solution in DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction via LC-MS or TLC after 1 hour. Because of the 7-aza effect, conversion is often complete within 1 to 4 hours, even for hindered amines.

  • Workup: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume). Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (to remove unreacted amine and DIPEA)

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt byproducts)

    • Brine (to remove residual DMF)

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.

Workflow Step1 Dissolve Acid in DMF (0.1 - 0.5 M) Step2 Add DIPEA (2.5 eq) Stir 2 min Step1->Step2 Step3 Add HATU (1.1 eq) Pre-activate 2-5 min Step2->Step3 Check1 LC-MS Validation: Active Ester Formed? Step3->Check1 Check1->Step3 No (Wait) Step4 Add Amine (1.2 eq) Stir 1-4 h at RT Check1->Step4 Yes Check2 LC-MS Validation: Product Formed? Step4->Check2 Check2->Step4 Incomplete Step5 Aqueous Workup (Citric Acid / NaHCO3) Check2->Step5 Complete

Step-by-step workflow for HATU coupling with integrated LC-MS validation points.

Troubleshooting & Optimization

  • Observation: High levels of epimerization at the C3 position.

    • Causality: The alpha-proton of the morpholine-3-carboxylic acid is being abstracted by the base, or an oxazolone intermediate is forming due to prolonged pre-activation.

    • Solution: Reduce pre-activation time to 1 minute. Substitute DIPEA with a weaker, more sterically hindered base such as 2,4,6-collidine, which is less prone to abstracting the alpha-proton[3].

  • Observation: Reaction stalls at 50% conversion; LC-MS shows a +99 Da mass adduct on the amine.

    • Causality: The amine has reacted directly with HATU to form a tetramethylguanidinium adduct (The Guanidinylation Trap)[3].

    • Solution: Ensure the acid and HATU are fully pre-activated before the amine is introduced. Never add HATU to a premixed solution of acid and amine.

  • Observation: Low yield despite complete consumption of the active ester.

    • Causality: The target amine is exceptionally hindered, leading to competitive hydrolysis of the HOAt active ester by trace water in the solvent.

    • Solution: Ensure strictly anhydrous conditions. Dry the DMF over molecular sieves prior to use.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.[Link]

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.[Link]

Sources

Application

scale-up synthesis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid intermediates

Application Note: Scale-Up Synthesis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid Introduction & Strategic Rationale Chiral morpholine derivatives are highly privileged scaffolds in modern drug discovery, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid

Introduction & Strategic Rationale

Chiral morpholine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized to enhance the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Specifically, (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a critical intermediate in the synthesis of advanced therapeutics, including cyclic peptides targeting TNF receptor 1[1].

Scaling up the synthesis of this highly substituted morpholine presents unique challenges, primarily concerning the preservation of the C3 chiral center and the efficient closure of the sterically hindered 6,6-dimethyl-substituted ring. This application note details a robust, 5-step, stereoretentive protocol starting from the chiral pool (D-serine). By leveraging regioselective epoxide opening and the Thorpe-Ingold effect during cyclization, this route eliminates the need for chiral chromatography, ensuring high enantiomeric excess (ee) and scalability[2].

Mechanistic Causality & Process Chemistry

The synthetic route is designed around self-directing mechanistic principles to minimize side reactions and maximize yield at the kilogram scale:

  • Regioselective Epoxide Opening: The synthesis initiates with the nucleophilic attack of D-serine methyl ester on 2,2-dimethyloxirane (isobutylene oxide). Steric hindrance dictates that the primary amine exclusively attacks the less substituted methylene carbon of the epoxide, perfectly establishing the required C5-C6 connectivity.

  • Selective O-Sulfonylation: The intermediate diol contains both a primary (from serine) and a tertiary (from the epoxide) hydroxyl group. Treatment with p-Toluenesulfonyl chloride (TsCl) at 0 °C selectively activates the sterically accessible primary alcohol, leaving the tertiary alcohol untouched[3].

  • Thorpe-Ingold Effect-Driven Cyclization: The base-mediated intramolecular etherification is the most critical step. Deprotonation of the tertiary alcohol generates an alkoxide that must displace the primary tosylate. The gem-dimethyl group at C6 exerts a strong Thorpe-Ingold (gem-dialkyl) effect, compressing the internal bond angles and forcing the tertiary alkoxide into close spatial proximity with the electrophilic carbon. This entropically favors the 6-exo-tet cyclization, ensuring rapid and high-yielding ring closure without competing intermolecular side reactions.

  • Stereoretentive Saponification: The final deprotection utilizes mild Lithium Hydroxide (LiOH) rather than harsher bases (NaOH/KOH). This prevents base-catalyzed enolization at the alpha-carbon (C3), preserving the strict (R)-configuration inherited from D-serine.

SynthesisWorkflow SM D-Serine Methyl Ester Step1 Epoxide Opening SM->Step1 Step2 N-Boc Protection Step1->Step2 Step3 Selective Tosylation Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Mild Saponification Step4->Step5 Product (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid Step5->Product

Workflow for the scale-up synthesis of (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.

Quantitative Scale-Up Metrics

The protocol has been validated across multiple scales. The summarized quantitative data demonstrates the robustness of the methodology, maintaining exceptional chiral purity regardless of batch size.

Scale (Starting Material)Overall Yield (5 Steps)HPLC Purity (a/a %)Chiral Purity (ee %)Key Impurity Profile
10 g (Bench)68%99.2%>99.5%<0.1% epimer
100 g (Kilo-Lab Prep)65%98.8%>99.5%<0.2% uncyclized diol
1.0 kg (Pilot Plant)64%98.5%99.3%<0.3% des-Boc derivative

Step-by-Step Experimental Protocols

Note: The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) and specific visual cues are included to ensure process integrity at each stage.

Step 1 & 2: Synthesis of N-Boc-N-(2-hydroxy-2-methylpropyl)-D-serine methyl ester
  • Reaction Setup: Charge a reactor with D-serine methyl ester hydrochloride (1.0 eq) and anhydrous methanol (5 vol). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 20 °C.

  • Epoxide Addition: Add 2,2-dimethyloxirane (1.5 eq) in one portion. Heat the mixture to 60 °C for 16 hours.

  • IPC 1: Analyze by LC-MS. The mass of the starting material should be absent, replaced by the secondary amine mass [M+H]+ 192.1.

  • Solvent Swap & Protection: Concentrate the mixture under vacuum to remove methanol. Redissolve the crude residue in Dichloromethane (DCM, 8 vol). Add Triethylamine (TEA, 1.5 eq) and cool to 0 °C.

  • Boc Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM (2 vol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl (5 vol). Extract the aqueous layer with DCM (2 x 3 vol). Wash combined organics with brine, dry over Na2SO4, and concentrate to yield the intermediate diol as a viscous pale-yellow oil. Rationale: NH4Cl effectively removes excess unreacted amines without degrading the newly formed Boc group.

Step 3: Selective Tosylation
  • Reaction Setup: Dissolve the crude diol from Step 2 (1.0 eq) in anhydrous DCM (10 vol). Add Pyridine (3.0 eq) and cool the reactor strictly to 0 °C.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) in small portions over 30 minutes to manage the mild exotherm. Maintain stirring at 0 °C for 6 hours.

  • IPC 2: Monitor via TLC (Hexanes/EtOAc 1:1, KMnO4 stain). The diol (Rf ~0.2) should be completely converted to the mono-tosylate (Rf ~0.5).

  • Workup: Wash the organic phase sequentially with 10% aqueous citric acid (3 x 5 vol) until the aqueous wash pH is ~3. Rationale: Citric acid selectively protonates and removes residual pyridine without risking Boc-deprotection, which occurs with stronger mineral acids. Wash with saturated NaHCO3, dry, and concentrate.

Step 4: Intramolecular Cyclization
  • Reaction Setup: Dissolve the crude tosylate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 12 vol) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise. Visual validation: The clear solution will transition to a white suspension as the potassium tosylate salt precipitates during the cyclization.

  • Cyclization: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • IPC 3: HPLC analysis must confirm the disappearance of the tosylate intermediate.

  • Workup: Quench with water (5 vol) and extract with Ethyl Acetate (3 x 5 vol). Wash with brine, dry, and concentrate. Purify via short-path silica gel filtration (Hexanes/EtOAc) to yield (R)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid methyl ester.

Step 5: Stereoretentive Saponification
  • Reaction Setup: Dissolve the morpholine ester (1.0 eq) in a 3:1 mixture of THF/H2O (8 vol).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq). Stir vigorously at room temperature for 4-6 hours.

  • IPC 4: Monitor by TLC or HPLC. The ester must be fully consumed.

  • Acidification & Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water (3 vol) and cool to 5 °C. Carefully adjust the pH to 3.5 using 10% aqueous citric acid. Rationale: Precise pH control to 3.5 ensures the carboxylic acid is fully protonated for extraction while preventing acid-catalyzed Boc cleavage.

  • Final Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 4 vol). Wash the combined organics with brine, dry over Na2SO4, and evaporate to dryness. Triturate the resulting solid with cold heptane to afford the final product, (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, as a white crystalline powder.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257. URL:[Link][2]

  • D'Auria, M., et al. (2016). Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines. Organic Letters, 18(24), 6352-6355. URL:[Link][3]

  • US Patent Application US20240287138A1 (2024). Cyclic peptides for inhibiting tnf receptor 1 activity. URL:[1]

Sources

Method

Application Note: (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid as a Privileged Chiral Scaffold in Medicinal Chemistry

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge of lead optimization. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge of lead optimization. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid has emerged as a highly versatile, privileged chiral building block designed to overcome the inherent limitations of standard morpholine rings. By integrating a sterically demanding gem-dimethyl group, a stereospecific carboxylic acid vector, and an orthogonal Boc-protecting group, this scaffold allows medicinal chemists to systematically improve metabolic stability, lock favorable conformations, and drive highly specific target engagement[1, 2].

This application note details the structural rationale, physicochemical impact, and validated synthetic protocols for incorporating this scaffold into drug discovery workflows.

Structural Rationale & Pharmacological Impact

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over simpler analogs. The design of this scaffold leverages three distinct chemical principles:

A. The "Gem-Dimethyl Effect" and Metabolic Stability

While the standard morpholine ring is excellent for improving aqueous solubility and modulating basicity, it is notoriously susceptible to cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the heteroatoms (C2 and C6) [2]. The introduction of a 6,6-dimethyl (gem-dimethyl) group provides profound steric hindrance directly at this metabolic "soft spot." This modification effectively blocks oxidative ring-opening and hydroxylation, significantly extending the in vivo half-life ( t1/2​ ) of the resulting drug candidates [2]. Furthermore, the Thorpe-Ingold effect induced by the gem-dimethyl group restricts the conformational flexibility of the morpholine ring, locking it into a preferred chair conformation that minimizes the entropic penalty upon binding to a target protein.

B. Stereospecificity at the C3 Position

The (R)-3-carboxylic acid moiety provides a critical vector for amide coupling and peptidomimetic design [3]. The spatial orientation of this group is often the deciding factor in target affinity. For example, in the development of Hepatitis B Virus (HBV) capsid inhibitors, researchers found that the chirality of the morpholine-3-carboxylic acid derivative dictated activity; the (R)-configuration exhibited up to a 400-fold increase in antiviral potency compared to the (S)-isomer, highlighting the absolute necessity of enantiopure starting materials [1].

C. Orthogonal Reactivity

The secondary amine is masked with a tert-butyloxycarbonyl (Boc) group. This allows for selective functionalization of the C3-carboxylic acid (e.g., coupling with complex primary amines) without risking uncontrolled polymerization or side reactions at the morpholine nitrogen.

Physicochemical & Pharmacokinetic Profiling

To guide lead optimization, the quantitative impact of transitioning from a standard morpholine to a 6,6-dimethylmorpholine core is summarized below.

Table 1: Comparative Profiling of Morpholine Scaffolds

PropertyStandard Morpholine6,6-DimethylmorpholinePharmacological Implication
CYP450 Oxidation Liability High (C2/C6 positions)Low (Sterically blocked at C6)Increased metabolic half-life ( t1/2​ ) and lower systemic clearance.
Lipophilicity ( Δ clogP) Baseline~ +0.5 to +0.8Improved membrane permeability and potential for BBB penetration.
Conformational Flexibility High (rapid interconversion)Low (locked chair conformation)Lower entropic penalty upon target binding; increased target affinity.
Aqueous Solubility Very HighModerate to HighMaintains drug-like solubility while optimizing the overall ADME profile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high yields and preserve the integrity of the C3 chiral center.

Protocol A: Stereoretentive Amide Coupling

Standard coupling reagents (like EDC/HOBt) can lead to the formation of oxazolone intermediates, which frequently cause epimerization at the α -chiral center. This protocol utilizes HATU to ensure rapid coupling with complete stereoretention.

Reagents:

  • (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral morpholine acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Activation: Add DIPEA, followed immediately by HATU. Stir at 0 °C for 10 minutes. Causality: Pre-activation at a low temperature minimizes the formation of the less reactive uronium isomer and strictly prevents the epimerization of the sensitive C3 stereocenter.

  • Coupling: Dropwise add the target primary amine. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2–4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The mass of the activated ester intermediate should disappear, replaced by the product mass.

  • Workup: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO 3​ , and brine. Causality: This specific washing sequence systematically removes unreacted basic amine, acidic byproducts, and residual DMF/HATU derivatives.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Boc Deprotection and N-Functionalization

Following amide coupling, the Boc group must be removed to reveal the secondary amine for further elaboration (e.g., reductive amination or acylation).

Reagents:

  • Boc-protected intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (20% v/v)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Deprotection: Slowly add TFA to achieve a 20% v/v concentration. Causality: Controlled, dropwise addition at 0 °C prevents exothermic degradation of the newly formed amide bond.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Ninhydrin stain) to confirm the appearance of the free amine.

  • Concentration & Scavenging: Concentrate the mixture under reduced pressure. Co-evaporate the resulting residue with toluene (3x). Causality: Toluene forms an azeotrope with TFA. Removing all trace TFA is critical, as residual acid will protonate the amine and completely inhibit subsequent nucleophilic attacks (e.g., SN2 alkylation).

  • Downstream Application: The resulting TFA salt can be directly subjected to reductive amination using NaBH(OAc) 3​ and an appropriate aldehyde, yielding the final lead compound.

Synthetic Workflow & ADME Advantage Diagram

The following workflow illustrates the integration of this scaffold into a drug discovery pipeline, highlighting the downstream ADME benefits.

G A (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Primary Amine C Boc-Protected Amide Intermediate B->C D Boc Deprotection (TFA/DCM) C->D E Free Amine Intermediate D->E F N-Functionalization (Acylation/Alkylation) E->F Electrophile G Final Lead Compound (e.g., Target Inhibitor) F->G H ADME Advantage: 6,6-dimethyl blocks CYP450 oxidation at C6 G->H In vivo profiling

Figure 1: Synthetic workflow and ADME advantage of the 6,6-dimethylmorpholine scaffold.

References

  • Zheng, J., et al. "3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2018. 1

  • Benchchem Technical Support. "Enhancing the Metabolic Stability of Morpholine-Containing Drugs." Benchchem. 2

  • "Monoacylglycerol lipase modulators." Google Patents (WO2020065613A1). 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid in DMF

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of highly functionalized, sterically hindered building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of highly functionalized, sterically hindered building blocks.

The compound (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid presents a unique set of physicochemical challenges. While N,N-Dimethylformamide (DMF) is the gold-standard solvent for peptide coupling and organic synthesis, this specific morpholine derivative often exhibits stubborn insolubility.

This guide is designed to help you diagnose the root cause of this solubility failure—whether it stems from the reagent's salt form, thermodynamic dimerization, or chemical degradation—and provides self-validating protocols to resolve it.

Diagnostic Workflow

Before adjusting your solvent system, you must determine the exact chemical state of your reagent. Use the workflow below to guide your troubleshooting process.

SolubilityTroubleshooting Start Solubility Issue in DMF CheckSalt Check CoA: Is it a DCHA/CHA salt? Start->CheckSalt IsSalt Yes (Salt Form) CheckSalt->IsSalt IsFree No (Free Acid) CheckSalt->IsFree Desalt Perform Salt-to-Free Acid Conversion IsSalt->Desalt CheckPurity Check Purity (TLC / LC-MS) IsFree->CheckPurity Degraded Boc Loss (Zwitterion) CheckPurity->Degraded Intact Intact Free Acid CheckPurity->Intact Discard Discard or Re-protect Degraded->Discard Optimize Optimize Solvent System (Add DCM or DIEA) Intact->Optimize

Caption: Diagnostic workflow for DMF solubility issues of Boc-protected morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my supplied material completely insoluble in DMF, even with vigorous heating? Causality: Check your Certificate of Analysis (CoA). Many highly lipophilic or sterically hindered Boc-protected amino acids are commercialized as Dicyclohexylamine (DCHA) or Cyclohexylamine (CHA) salts to improve shelf-life and crystallinity[1]. While these salts prevent premature degradation, their strong ionic pairing and high lattice energy make them virtually insoluble in polar aprotic solvents like DMF. You must perform a salt-to-free-acid conversion prior to use (See Protocol 1).

Q2: My material is definitely the free acid, but it still forms a cloudy suspension. What structural factors cause this? Causality: The solubility of a molecule in DMF depends on the solvent's ability to disrupt intermolecular forces. Carboxylic acids naturally self-associate into highly stable, hydrogen-bonded dimers[2]. While DMF is a strong hydrogen-bond acceptor that typically breaks these dimers, (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid presents a unique steric challenge. The 6,6-dimethyl groups and the bulky N-Boc protecting group create a massive hydrophobic shield around the morpholine core. This extreme lipophilicity repels polar DMF molecules, preventing efficient solvation of the monomeric acid.

Q3: Could the poor solubility indicate that my reagent has degraded? Causality: Yes. The Boc protecting group is acid-labile. If the reagent was exposed to trace acids or moisture during storage, it may have undergone partial deprotection[3]. The loss of the Boc group generates a zwitterion (a positively charged morpholine nitrogen and a negatively charged carboxylate). Zwitterionic amino acids have exceptionally high lattice energies and exhibit near-zero solubility in organic solvents like DMF[]. If your material is zwitterionic, it cannot be salvaged for standard organic-phase peptide coupling and must be discarded.

Q4: How can I force the intact free acid into solution for my coupling reaction? Causality: If the free acid remains sluggish to dissolve, you must manipulate the solvation thermodynamics:

  • Co-solvency: Pre-dissolve the compound in a minimal volume of Dichloromethane (DCM) before diluting with DMF. The less polar DCM effectively solvates the lipophilic dimethyl and Boc groups.

  • In Situ Deprotonation: Add your coupling base (e.g., N,N-Diisopropylethylamine, DIEA) directly to the suspension. DIEA deprotonates the carboxylic acid, converting it into a highly soluble ammonium carboxylate salt in situ, which readily reacts with coupling reagents like HATU[5].

Solubility Troubleshooting Matrix

Use this data matrix to quickly correlate your visual observations with the necessary corrective actions.

Material StateProbable CauseDiagnostic IndicatorRequired ActionExpected Outcome
Crystalline Solid Supplied as DCHA SaltCoA confirms salt; Aqueous pH > 7Wash with 1.5 eq 10% H₃PO₄>90% recovery of Free Acid
Cloudy Suspension Steric DimerizationClears upon adding 2.0 eq DIEAPre-activate with DIEA/HATUComplete solvation in <30s
Insoluble Powder Zwitterion (Degraded)Ninhydrin positive (free amine)Discard reagentN/A

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in checkpoints allow you to confirm the success of the procedure before proceeding to your critical coupling steps.

Protocol 1: DCHA Salt Cleavage (Salt-to-Free-Acid Conversion)

Use this protocol if your reagent was supplied as a DCHA or CHA salt.

  • Suspension: Suspend 1.0 equivalent of the DCHA salt in Ethyl Acetate (EtOAc) at a concentration of 10 mL/mmol in a separatory funnel.

  • Acidification: Add 1.5 equivalents of ice-cold 5% aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄). Vigorously shake the funnel for 5–10 minutes.

  • Validation Check A: The cloudy suspension will transition into a clear, biphasic liquid once the salt is fully cleaved. If solid remains, add more EtOAc and verify that the aqueous layer is at pH 2–3.

  • Separation: Separate the layers. Extract the acidic aqueous layer one additional time with EtOAc to ensure complete recovery.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation Check B: Weigh the resulting oil or foam. The mass should closely match the theoretical yield of the free acid (Molecular Weight of the salt minus the Molecular Weight of DCHA).

Protocol 2: In Situ Pre-Activation for Peptide Coupling

Use this protocol if your verified free acid is resisting solvation due to steric dimerization.

  • Solvent Mixing: To a dry vial containing the free acid (1.0 eq), add a 1:1 mixture of DCM/DMF to achieve a concentration of 0.2 M.

  • Deprotonation: Add 2.0 to 3.0 equivalents of DIEA.

  • Validation Check A: The solution should become completely transparent within 30 seconds as the highly soluble DIEA-carboxylate salt forms.

  • Activation: Add 1.0 equivalent of HATU (or your preferred coupling reagent) and stir for 5 minutes to form the active ester before introducing it to your amine or solid-phase resin[5].

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Optimization

preventing racemization of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid during coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with coupling (R)-4-Boc-6,6-Dimethyl-morpholine-3-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with coupling (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid . This unnatural, sterically hindered cyclic amino acid is highly susceptible to racemization (epimerization) during peptide bond formation.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to ensure absolute stereochemical integrity in your drug development and synthetic workflows.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, we must first understand the kinetic competition occurring in your reaction vessel.

The 6,6-dimethyl groups on the morpholine ring exert a strong gem-dimethyl effect, restricting the ring's conformation and creating significant steric bulk around the adjacent C3-carboxylic acid. When this acid is activated (e.g., via HATU or DIC), the steric hindrance severely reduces the rate of nucleophilic attack by the incoming amine.

Because the coupling rate is suppressed, the activated ester has a prolonged half-life . This extended lifetime, combined with the inductive electron-withdrawing effects of the morpholine ring's oxygen and nitrogen atoms, makes the C3 α -proton highly acidic. If a strong, unhindered base (like DIPEA or TEA) is present, it will rapidly abstract this proton, forming a planar enolate intermediate that leads directly to a racemic mixture of (R) and (S) epimers[1].

Mechanism AA (R)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid ActiveEster Activated Ester (Prolonged Lifetime) AA->ActiveEster Activation Enolate Planar Enolate Intermediate (Loss of Chirality) ActiveEster->Enolate Base (e.g., DIPEA) (Fast Abstraction) ProductR Desired (R)-Peptide (Fast Amine Attack) ActiveEster->ProductR Amine (Slow) Enolate->ProductR Amine ProductS Undesired (S)-Epimer (Racemization) Enolate->ProductS Amine

Kinetic competition between desired coupling and base-catalyzed enolization.

Troubleshooting Guide & Workflow

If you are observing high levels of the (S)-epimer in your final product, follow this Q&A troubleshooting matrix to identify and eliminate the root cause.

Q: I am using standard HATU and DIPEA, but I am seeing >15% epimerization. Why? A: DIPEA is a strong base that easily abstracts the α -proton of your long-lived activated ester. You must switch to a base-free coupling system (like DIC/OxymaPure)[2] or replace DIPEA with a sterically hindered base like 2,4,6-collidine (TMP). The methyl groups at the 2 and 6 positions of collidine provide steric shielding, drastically reducing its ability to act as a Brønsted base at the α -carbon[3].

Q: I switched to DIC/HOBt, but the coupling is incomplete and racemization still occurs. What is the issue? A: HOBt is a relatively weak additive and forms an active ester that is not reactive enough to overcome the steric hindrance of the 6,6-dimethyl groups. Switch to OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure forms a highly reactive ester that accelerates the nucleophilic attack, outcompeting the enolization pathway[4].

Q: Does pre-activation time matter for this specific molecule? A: Yes, critically. Pre-activating for more than 2–3 minutes allows the active ester to accumulate in the absence of the nucleophile, maximizing the chance of base-catalyzed enolization. Add the coupling reagents directly in the presence of the amine, or limit pre-activation to a strict maximum of 2 minutes at 0 °C[5].

G Start Analyze Crude Product High Epimerization? CheckBase Check Base Used Is it DIPEA/TEA? Start->CheckBase ChangeBase Switch to TMP (Collidine) or Base-Free (DIC/Oxyma) CheckBase->ChangeBase Yes CheckActivation Check Coupling Reagent Using HBTU/HOBt? CheckBase->CheckActivation No ChangeBase->CheckActivation ChangeActivation Switch to HATU/HOAt or DIC/OxymaPure CheckActivation->ChangeActivation Yes CheckTemp Check Temperature > Room Temp? CheckActivation->CheckTemp No ChangeActivation->CheckTemp ChangeTemp Lower to 0°C during activation CheckTemp->ChangeTemp Yes Success Racemization Suppressed (<1% D-isomer) CheckTemp->Success No ChangeTemp->Success

Workflow for troubleshooting and mitigating racemization during hindered couplings.

Quantitative Data: Coupling Strategy Comparison

The choice of coupling reagent and base dictates the stereochemical outcome. The table below summarizes the expected performance when coupling highly hindered, racemization-prone unnatural amino acids based on established peptide synthesis principles[3][4].

Coupling ReagentAdditiveBase UsedTemperatureRelative Racemization (% Epimer)Coupling Efficiency
HBTU / DCCHOBtDIPEA25 °CHigh (15 – 25%) Low / Incomplete
HATUHOAtDIPEA25 °CModerate (5 – 10%) High
HATUHOAtTMP (Collidine)0 °C to 25 °CLow (1 – 3%) High
DICOxymaPureNone (Base-Free)25 °CVery Low (< 1%) High
DIC OxymaPure None (Base-Free) 0 °C to 25 °C Trace (< 0.1%) High

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that prove the stereochemical outcome of the reaction before you proceed to subsequent synthetic steps.

Protocol A: Base-Free DIC/OxymaPure Coupling (Preferred Method)

This protocol eliminates the base entirely, removing the primary catalyst for direct enolization[2][5].

System Validation Checkpoint: Prior to this protocol, deliberately synthesize a 10 mg reference standard of your target sequence using DIC and DIPEA (racemizing conditions). Analyze this standard via Chiral HPLC to establish the exact retention times of both the (R) and (S) epimers[1].

Methodology:

  • Preparation: Dissolve 3.0 equivalents of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF (or a 1:1 mixture of DCM/DMF to minimize solvent polarity).

  • Cooling: Chill the amino acid/Oxyma solution to 0 °C in an ice bath.

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the chilled solution. Allow to pre-activate for no more than 2 minutes .

  • Coupling: Transfer the activated mixture immediately to the resin-bound amine (or solution-phase amine).

  • Reaction: Allow the reaction to warm naturally to room temperature and agitate for 2 to 4 hours.

  • Validation Step: Perform a micro-cleavage of a few resin beads (or sample the solution phase). Inject the crude mixture onto the Chiral HPLC.

    • Pass Criteria: The chromatogram must show <1% peak area at the established (S)-epimer retention time. If validated, proceed with the synthesis.

Protocol B: HATU/TMP (Collidine) Coupling for Unreactive Amines

If the amine is exceptionally hindered and DIC/OxymaPure yields incomplete coupling, use this highly reactive uronium-based protocol with a sterically shielded base[3][6].

Methodology:

  • Preparation: Dissolve 3.0 eq of the morpholine derivative and 2.9 eq of HATU in anhydrous DMF. (Using slightly less HATU prevents guanidinylation of the free amine).

  • Base Addition: Add 6.0 eq of 2,4,6-collidine (TMP) to the solution.

  • Activation: Stir at 0 °C for exactly 1 minute.

  • Coupling: Add the activated mixture to the amine. Agitate for 2 hours at room temperature.

  • Validation Step: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result confirms complete coupling. Follow immediately with the Chiral HPLC micro-cleavage test described in Protocol A to confirm stereoretention.

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) for this molecule? A: Microwave heating accelerates both coupling and racemization. If you must use MW-SPPS, you must lower the coupling temperature from the standard 80 °C or 90 °C down to 50 °C, and strictly use 2,4,6-collidine as the base to suppress the thermal acceleration of enolization[6].

Q: Why is DMF the standard solvent, and should I change it? A: DMF is standard due to its excellent solubilizing properties for peptides. However, highly polar solvents stabilize the planar enolate transition state, slightly increasing racemization rates. If your peptide sequence allows, using a less polar solvent mixture like DCM/DMF (1:1) can further suppress epimerization[5].

Q: Is the Boc protecting group contributing to the problem? A: Actually, the Boc group is helping you. Carbamate protecting groups (like Boc and Fmoc) generally suppress the formation of 5(4H)-oxazolones (azlactones), which is the other major pathway for racemization[1]. The racemization you observe with this molecule is almost entirely driven by direct base-catalyzed enolization due to the prolonged active ester lifetime.

References

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis PubMed / National Institutes of Health (NIH)[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives PubMed Central / National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Boc Cleavage for 6,6-Dimethylmorpholine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the deprotection of sterically hindered or electronically deactivated saturated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the deprotection of sterically hindered or electronically deactivated saturated heterocycles. The morpholine scaffold, particularly 6,6-dimethylmorpholine, is a privileged structure in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties and brain permeability of drug candidates 1[1].

However, its unique structural features—specifically the inductive effect of the oxygen atom and the steric bulk of the gem-dimethyl groups—can complicate routine N-Boc (tert-butoxycarbonyl) cleavage. This guide provides a deep dive into the causality behind these challenges, offering field-proven troubleshooting strategies and self-validating protocols to ensure high-yielding deprotections.

Workflow & Decision Logic

Before diving into specific troubleshooting, consult the decision tree below to select the optimal cleavage and isolation strategy based on your substrate's sensitivity and your downstream requirements.

BocCleavage Start N-Boc-6,6-dimethylmorpholine Derivative Check Acid-Sensitive Groups Present? Start->Check Standard Standard Cleavage (4M HCl/Dioxane) Check->Standard No Mild Mild Cleavage (TMSOTf / 2,6-Lutidine) Check->Mild Yes Salt Precipitate as HCl Salt (Avoid aqueous workup) Standard->Salt Preferred SCX SCX-2 Cartridge Purification (Elute with MeOH/NH3) Standard->SCX Free base needed Mild->SCX Workup PureSalt Pure HCl Salt Salt->PureSalt PureBase Pure Free Base SCX->PureBase

Decision tree for optimizing Boc cleavage and isolation of 6,6-dimethylmorpholine derivatives.

Troubleshooting FAQs

Q1: Why does my Boc deprotection of 6,6-dimethylmorpholine stall at 80% conversion using standard 20% TFA/DCM? A1: The morpholine oxygen exerts an electron-withdrawing inductive effect, which decreases the electron density at the N4 nitrogen. This makes the initial protonation of the carbamate less thermodynamically favorable compared to standard piperidines. Furthermore, the 6,6-dimethyl substitution introduces 1,3-diaxial interactions when the morpholine ring is in its chair conformation. This steric bulk can shield the reaction center. Causality & Solution: The stalling is a kinetic issue caused by steric shielding and reduced basicity. To overcome this, increase the acid concentration (e.g., 50% TFA/DCM) or switch to 4M HCl in 1,4-dioxane to provide a higher thermodynamic driving force for the cleavage 2[2].

Q2: I am losing product during the workup of the deprotected 6,6-dimethylmorpholine. What is happening? A2: 6,6-dimethylmorpholine is a low-molecular-weight secondary amine (MW 115.18 g/mol ) and is highly volatile in its free-base form. It is also extremely water-soluble. If you are neutralizing with aqueous NaOH and extracting with organic solvents, you are likely losing product in the aqueous phase. If you are evaporating the extraction solvent under reduced pressure, you are co-evaporating the free base. Causality & Solution: Avoid aqueous workups entirely. Isolate the product as the HCl or TFA salt by precipitating it directly from the reaction mixture using an anti-solvent like diethyl ether3[3]. If the free base is strictly required, use an SCX-2 cartridge for catch-and-release purification 4[4].

Q3: How do I selectively cleave the Boc group if my derivative contains an acid-sensitive spiroacetal? A3: Strong acids like 50% TFA can degrade sensitive functionalities. Causality & Solution: 4M HCl in 1,4-dioxane is often preferred as it can selectively cleave the Boc carbamate while leaving spiroacetals intact, provided the reaction time is strictly monitored 2[2]. Alternatively, use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine in DCM for a milder, Lewis-acid-mediated Boc cleavage.

Quantitative Data: Cleavage Conditions Comparison

Table 1: Comparison of Boc Cleavage Conditions for Hindered Morpholines

Cleavage SystemConcentrationTemp (°C)Typical Time (h)Yield (%)AdvantagesLimitations
TFA / DCM 20 - 50% v/v20 - 252 - 485 - 95Excellent solubility, fast kineticsRequires SCX workup for free base isolation
HCl / 1,4-Dioxane 4.0 M0 to 251 - 390 - 98Direct precipitation of HCl saltDioxane toxicity; potential precipitation of starting material
TMSOTf / 2,6-Lutidine 1.5 eq / 2.0 eq0 to 254 - 875 - 85Highly selective, preserves acid-sensitive groupsSlower kinetics; expensive reagents
Step-by-Step Experimental Protocols
Protocol 1: Self-Validating HCl/Dioxane Cleavage (Salt Isolation)

Causality: Using anhydrous HCl in dioxane prevents the formation of aqueous emulsions and allows the direct precipitation of the morpholine hydrochloride salt. By avoiding aqueous basic workup, we eliminate the risk of losing the highly water-soluble and volatile 6,6-dimethylmorpholine free base.

  • Preparation: Dissolve the N-Boc-6,6-dimethylmorpholine derivative (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert atmosphere (N2/Ar).

  • Initiation: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation.

  • Reagent Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Self-validation: Gas evolution (isobutylene and CO2) should be immediately observable, confirming active carbamate cleavage.

  • Propagation: Remove the ice bath and stir at room temperature for 2-4 hours. Self-validation: Monitor by TLC (ninhydrin stain). The starting material spot should disappear, and a distinct baseline spot (the highly polar amine salt) should appear.

  • Precipitation: Once complete, add cold diethyl ether (3x reaction volume) to fully precipitate the hydrochloride salt.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum to afford the pure product.

Protocol 2: SCX-2 Catch-and-Release for Free Base Isolation

Causality: When the free base is strictly required for downstream coupling, traditional aqueous extraction leads to poor recovery due to the high hydrophilicity of the morpholine ring. Strong Cation Exchange (SCX) chromatography traps the protonated amine, allowing non-basic impurities to be washed away, followed by selective release using a methanolic ammonia solution 4[4].

  • Cleavage: Perform the Boc cleavage using 20-50% TFA in DCM at room temperature for 2 hours 5[5].

  • Concentration: Concentrate the reaction mixture under reduced pressure. Self-validation: Keep the water bath temperature <30 °C to prevent volatilization of the low-molecular-weight morpholine product.

  • Loading: Dissolve the crude TFA salt in a minimal amount of Methanol and load the solution onto a pre-conditioned SCX-2 cartridge (conditioned with MeOH).

  • Washing: Wash the cartridge with 3 column volumes (CV) of MeOH. Self-validation: This removes residual TFA and non-basic byproducts; the target amine remains ionically bound to the sulfonic acid resin.

  • Elution: Elute the free amine using 2M NH3 in MeOH (2-3 CV).

  • Recovery: Carefully concentrate the eluent under mild reduced pressure (bath <30 °C, avoid high vacuum) to yield the free base.

References
  • Title: A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly Source: ChemRxiv URL: [Link]

  • Title: Synthetic Approaches to the New Drugs Approved During 2015 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: MORPHOLINES AS 5HT2C AGONISTS - Patent 1844026 Source: EPO URL: [Link]

  • Title: De Novo Assembly of Highly Substituted Morpholines and Piperazines Source: PMC - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that handling Boc-protected cyclic amino acids like (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that handling Boc-protected cyclic amino acids like (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid presents unique challenges. The bulky gem-dimethyl groups, combined with the lipophilic Boc (tert-butyloxycarbonyl) protecting group, often result in compounds that resist crystallization ("oiling out") and exhibit complex chromatographic behavior[1][2].

This guide is structured by a Senior Application Scientist to provide field-proven, self-validating protocols. We will not just tell you what to do; we will explain the causality behind the chemistry so you can adapt these principles to your specific workflows.

Section 1: Reaction Workup & Liquid-Liquid Extraction

The first line of defense in purifying your reaction mixture is a meticulously controlled acid-base extraction. Because the target compound is a carboxylic acid, its solubility in aqueous versus organic solvents is entirely pH-dependent[3].

Q1: My product remains in the aqueous phase during extraction. How do I recover it?

The Causality: Carboxylic acids typically have a pKa between 4.0 and 5.0. If your extraction pH is above this range, the compound exists as a highly water-soluble sodium or potassium salt. To drive the compound into the organic phase (e.g., Ethyl Acetate or Dichloromethane), you must protonate the carboxylate by lowering the pH below its pKa[4][5]. The Solution: Acidify the aqueous layer to pH 2.0–3.0 . Critical Insight:Do not use strong mineral acids like HCl. The Boc protecting group is highly acid-labile and will begin to cleave under strong aqueous acidic conditions[6]. Instead, use a mild acid like 5% Citric Acid or Potassium Bisulfate ( KHSO4​ )[4][7]. These provide enough protons to neutralize the carboxylate without generating the highly reactive conditions that lead to Boc deprotection.

Q2: How do I remove excess Boc anhydride ( Boc2​O ) and non-polar byproducts?

The Causality: Unreacted Boc2​O and its degradation products (like tert-butanol) are non-polar and lack acidic protons. They will remain in the organic phase regardless of pH. The Solution: Perform a "reverse extraction" (basic wash) first. Keep the reaction mixture basic (pH 9–10) and wash it with an organic solvent. The impurities will move to the organic waste, while your product remains safely in the aqueous phase as a salt. Only then should you acidify and extract your product[3][8].

Protocol 1: Optimized Acid-Base Extraction
  • Dilution: Dilute the crude reaction mixture with distilled water.

  • Basic Wash: Adjust the aqueous phase to pH 9.0–10.0 using 1M NaOH or Na2​CO3​ .

  • Impurity Extraction: Wash the aqueous phase twice with Ethyl Acetate (EtOAc). Discard the organic layers (this removes Boc2​O and non-polar organics).

  • Acidification: Cool the aqueous phase in an ice bath. Slowly add 5% aqueous Citric Acid or KHSO4​ dropwise while stirring until the pH reaches 2.0–3.0 (verify with pH paper).

  • Product Extraction: Immediately extract the acidified aqueous phase three times with EtOAc or DCM.

  • Drying: Combine these new organic layers, wash once with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[4][7].

G ReactMix Crude Reaction Mixture BaseWash Basic Wash (pH 9-10) Extract with EtOAc ReactMix->BaseWash OrgWaste Organic Phase (Boc2O, Non-polar Impurities) BaseWash->OrgWaste Discard AqPhase Aqueous Phase (Product as Sodium Salt) BaseWash->AqPhase Keep Acidify Acidify to pH 2-3 (Citric Acid or KHSO4) AqPhase->Acidify Extract2 Extract with EtOAc/DCM Acidify->Extract2 AqWaste Aqueous Phase (Salts, Waste) Extract2->AqWaste Discard Product Organic Phase Purified Boc-Amino Acid Extract2->Product Keep & Dry

Workflow for the acid-base extraction of Boc-protected amino acids.

Section 2: Overcoming "Oiling Out" via DCHA Salt Crystallization

Q3: The purified product oils out instead of crystallizing. How can I induce crystallization?

The Causality: (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid possesses a bulky Boc group and gem-dimethyl substitutions. These structural features create high steric hindrance that disrupts the orderly packing required for crystal lattice formation, causing the compound to separate as a viscous oil[2]. The Solution: Convert the free acid into a Dicyclohexylamine (DCHA) salt. DCHA is a bulky, highly lipophilic secondary amine that pairs with the carboxylate to form a highly crystalline, stable ammonium salt[9][10]. Once purified by filtration, the salt can be easily cracked back to the free acid.

Protocol 2: DCHA Salt Formation and Free Acid Regeneration
  • Salt Formation: Dissolve the oily Boc-amino acid in a minimal amount of anhydrous diethyl ether or EtOAc.

  • Amine Addition: While stirring vigorously, slowly add 1.05 equivalents of Dicyclohexylamine (DCHA).

  • Precipitation: Stir at room temperature until a thick white precipitate forms (this may take 1–4 hours). Cool in an ice bath to maximize yield[4][9].

  • Filtration: Collect the DCHA salt via vacuum filtration and wash with cold ether. The salt is now highly pure.

  • Free Acid Regeneration: To recover the free acid for downstream synthesis, suspend the DCHA salt in EtOAc. Add ice-cold 5% KHSO4​ or 10% H3​PO4​ until the aqueous layer reaches pH 2.5. Shake well in a separatory funnel until all solids dissolve. The DCHA remains in the aqueous phase as a protonated salt, while your pure free acid moves into the EtOAc[11].

Quantitative Parameters for Purification Workflows
ParameterTarget Range / ValueRationale
Basic Wash pH 9.0 – 10.0Keeps the morpholine-3-carboxylic acid fully deprotonated (aqueous soluble).
Acidification pH 2.0 – 3.0Protonates the carboxylate for organic extraction without cleaving the Boc group.
DCHA Equivalents 1.0 – 1.05 eqEnsures complete salt formation without leaving excess unreacted amine.
Chromatography Additive 0.1% – 1.0% AcOHSuppresses silanol ionization, preventing severe chromatographic tailing.
Table 1: Summary of critical quantitative parameters for the purification of Boc-amino acids.

Section 3: Chromatographic Purification & Stereocontrol

Q4: I am seeing severe tailing on my silica gel column. How do I resolve this?

The Causality: Normal-phase silica gel contains slightly acidic silanol groups (Si-OH). The free carboxylic acid of your morpholine derivative acts as both a hydrogen bond donor and acceptor, interacting strongly and reversibly with these silanols. This continuous "sticking and releasing" causes the compound to smear or "tail" down the column[12]. The Solution: Add 0.1% to 1.0% Glacial Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., EtOAc/Hexanes or DCM/MeOH). The volatile acid saturates the active silanol sites on the silica and suppresses the ionization of your compound, forcing it into a neutral, tightly banded state[3][12].

Q5: How do I monitor and prevent the formation of the (S)-epimer?

The Causality: The stereocenter at the C3 position is alpha to an electron-withdrawing carboxylate group. Under basic conditions (e.g., if excess Triethylamine or NaOH is used during the Boc-protection step), the alpha-proton can be abstracted. This forms a planar enolate intermediate. When the intermediate is reprotonated, it can happen from either face of the molecule, leading to a mixture of the desired (R)-enantiomer and the undesired (S)-epimer[13]. The Solution: Always minimize the duration and strength of basic conditions during synthesis. To monitor enantiomeric excess (ee), standard silica gel is insufficient. You must use Chiral HPLC (e.g., using a Chiralpak AD or IA column) with a controlled mobile phase to separate the (R) and (S) enantiomers.

G R_Isomer (R)-Enantiomer (Desired Product) Base Excess Base (TEA/NaOH) Abstracts C3 Alpha-Proton R_Isomer->Base Enolate Planar Enolate Intermediate (Loss of Stereocenter) Base->Enolate Reprotonation Non-selective Reprotonation (Top or Bottom Face) Enolate->Reprotonation Reprotonation->R_Isomer Retention S_Isomer (S)-Epimer (Chiral Impurity) Reprotonation->S_Isomer Inversion

Base-catalyzed epimerization pathway at the C3 position.

References
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic-Chemistry.org, [Link]

  • ResearchGate. "TLC tailing and carboxylic acid?" ResearchGate, [Link]

  • Reddit r/OrganicChemistry. "Chromatography of carboxylic acid derivatives of aminoacids?" Reddit, [Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid vs (S)-enantiomer biological activity

An in-depth comparative analysis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid and its (S)-enantiomer requires moving beyond basic chemical properties and examining their profound impact on 3D pharmacophore traj...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid and its (S)-enantiomer requires moving beyond basic chemical properties and examining their profound impact on 3D pharmacophore trajectories. As a Senior Application Scientist, I approach chiral building blocks not just as synthetic intermediates, but as structural determinants that dictate target affinity, metabolic stability, and off-target liability.

This guide objectively compares the biological performance of these enantiomers, utilizing established data from viral capsid and kinase inhibitor development to illustrate the causality behind stereochemical selection.

Mechanistic Basis for Chiral Differentiation

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable aqueous solubility and metabolic stability. The derivative 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid introduces three critical modifications:

  • Boc Protection: Enables orthogonal peptide/amide coupling.

  • 6,6-Dimethyl Substitution: Introduces significant steric bulk. This restricts the conformational flexibility of the morpholine ring, shields the basic nitrogen to reduce hERG channel liability, and blocks oxidative metabolism at the C6 position [1].

  • C3-Chirality: The stereocenter at the 3-position dictates the exit vector of any attached pharmacophore.

When this building block is coupled to a core scaffold (e.g., a dihydropyrimidine in Hepatitis B Virus inhibitors or a beta-carboline in IKK inhibitors), the (R) and (S) enantiomers project the core into entirely different spatial quadrants. In highly constrained biological targets, this results in a binary "fit or clash" scenario [1][2].

BindingLogic Core Target Binding Pocket (e.g., HBV Capsid) R_Enant (R)-Enantiomer Optimal Exit Vector HighAffinity High Target Affinity (Low EC50) R_Enant->HighAffinity S_Enant (S)-Enantiomer Suboptimal Exit Vector LowAffinity Steric Clash (High EC50) S_Enant->LowAffinity Dimethyl 6,6-Dimethyl Substitution Steric Shielding Dimethyl->HighAffinity Modulates Affinity ReducedhERG Reduced hERG Liability Dimethyl->ReducedhERG HighAffinity->Core LowAffinity->Core

Impact of C3-chirality and 6,6-dimethyl substitution on target binding and off-target effects.

Comparative Biological Activity: Experimental Data

To objectively compare the enantiomers, we examine their performance when integrated into allosteric modulators of the Hepatitis B Virus (HBV) core protein. The data demonstrates that chirality at the C3 position is the primary driver of potency, while the 6,6-dimethyl substitution acts as a pharmacokinetic modulator [1].

In these assays, the (R)-configuration of the morpholine-3-carboxylic acid core demonstrates overwhelmingly superior biological activity compared to the (S)-isomer . The (R)-enantiomer aligns the bulky antiviral core perfectly within the hydrophobic pocket of the capsid protein. Conversely, the (S)-enantiomer forces a steric clash with the protein backbone, resulting in a nearly 400-fold drop in potency.

However, unsubstituted morpholine rings often suffer from high hERG channel inhibition (a critical cardiotoxic liability). The introduction of the 6,6-dimethyl groups strategically alters the lipophilicity and sterically shields the morpholine nitrogen, rescuing the hERG profile at the cost of a slight reduction in primary target potency [1].

Table 1: Enantiomeric Performance in HBV Capsid Inhibition Assays
Compound Core DerivativeStereochemistryHBV DNA EC₅₀ (µM)Relative PotencyhERG Inhibition Liability
Morpholine-3-carboxylic acid(R)-isomer 0.0057426xHigh
Morpholine-3-carboxylic acid(S)-isomer 2.4321xHigh
6,6-Dimethyl-morpholine-3-carboxylic acid(R)-isomer ~3.924ModulatedSignificantly Reduced

Data synthesized from proxy structure-activity relationship (SAR) studies on dihydropyrimidine-based HBV capsid assembly modulators [1].

Experimental Workflows & Self-Validating Protocols

To accurately evaluate the biological differences between the (R) and (S) enantiomers of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, researchers must employ a self-validating synthesis and screening protocol. Crucial Insight: Biological assays are highly sensitive to enantiomeric impurities. A 1% contamination of the highly potent (R)-isomer in an (S)-isomer batch can artificially inflate the perceived activity of the (S)-isomer. Therefore, Chiral HPLC validation prior to assaying is mandatory.

Step-by-Step Methodology: Synthesis and Screening

Phase 1: Amide Coupling & Deprotection

  • Activation: Dissolve 1.0 eq of (R)- or (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.0 eq of the target amine (e.g., a beta-carboline derivative [2]). Stir for 12 hours under nitrogen.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the Boc-protected intermediate.

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group. Concentrate under vacuum and purify via preparative HPLC.

  • Validation (Critical Step): Confirm >99% enantiomeric excess (ee) using Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC.

Phase 2: In Vitro Biological Assay (e.g., HBV DNA qPCR)

  • Cell Culture: Seed HepG2.2.15 cells (which stably express HBV) in 96-well plates at a density of 5×104 cells/well.

  • Treatment: After 24 hours, treat the cells with serial dilutions of the (R)-derived and (S)-derived compounds (range: 0.001 µM to 30 µM). Include a DMSO vehicle control.

  • Incubation: Incubate for 6 days, refreshing the media and compound every 3 days.

  • Quantification: Extract intracellular core-associated HBV DNA and quantify via real-time qPCR. Calculate the EC₅₀ using a 4-parameter logistic curve fit.

G Start Select Enantiomer (R)- or (S)-Boc-6,6-diMe-Morpholine-3-COOH Coupling Amide Coupling (HATU/DIPEA) with Target Pharmacophore Start->Coupling Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Chiral Chiral HPLC Validation (Ensure >99% ee) Deprotection->Chiral Assay In Vitro Biological Assay (e.g., Target qPCR / Kinase) Chiral->Assay Data EC50 & hERG Profiling Data Analysis Assay->Data

Workflow for enantiomer-specific synthesis and biological screening of morpholine derivatives.

Conclusion

The selection between (R)- and (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is rarely interchangeable. Experimental data heavily favors the (R)-enantiomer for establishing optimal pharmacophore trajectories in major antiviral and anti-inflammatory targets [1][2]. Meanwhile, the 6,6-dimethyl modification serves as a vital structural tool for medicinal chemists to tune out hERG liabilities and enhance metabolic stability, proving that modern drug design relies on the precise intersection of chirality and steric engineering.

References

  • Wang, X., et al. "3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor." ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

  • Millennium Pharmaceuticals, Inc. "Beta-carbolines useful for treating inflammatory disease (EP 2206713 A1)." European Patent Office.
Comparative

HPLC Method Validation for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid Purity: A Comparative Guide

As drug development pipelines increasingly rely on complex peptidomimetics and specialized chiral building blocks, the analytical control of these precursors becomes paramount. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex peptidomimetics and specialized chiral building blocks, the analytical control of these precursors becomes paramount. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (C₁₂H₂₁NO₅, MW 259.30) is one such critical intermediate.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific mechanistic challenges: it lacks a strong chromophore, possesses a free carboxylic acid prone to secondary interactions, and requires stringent control of enantiomeric and chemical purity.

This guide objectively compares a modernized Core-Shell C18 methodology against a traditional Fully Porous C18 approach, providing causality-driven insights, step-by-step protocols, and ICH Q2(R2)-compliant validation data[1].

Analyte Profiling & Mechanistic Challenges

To design a self-validating analytical system, we must first deconstruct the analyte's physicochemical properties:

  • UV Absorbance Deficit: The tert-butyloxycarbonyl (Boc) protecting group and the saturated morpholine ring lack extended conjugated π-systems. Consequently, the molecule exhibits weak UV absorbance, necessitating detection in the low-UV region (typically 210 nm) where the carbonyl groups of the ester and amide bonds absorb[2]. Alternatively, Universal Detectors like Charged Aerosol Detection (CAD) can be employed to bypass UV limitations[3].

  • Ionization & Peak Tailing: The free carboxylic acid moiety has a pKa of approximately 3.5. If analyzed in a neutral mobile phase, the compound will partially ionize, leading to split peaks, variable retention times, and severe tailing due to electrostatic interactions with residual metal impurities or unendcapped silanols on the silica matrix.

  • Hydrophobicity: The introduction of the Boc group and the gem-dimethyl groups at the 6-position significantly increases the molecule's hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode[2].

Mechanism A Free Carboxylic Acid (Ionized, pH > 4) B Addition of 0.1% TFA (Mobile Phase pH ~2.0) A->B Suppresses Ionization C Protonated Acid (Neutral, Hydrophobic) B->C D Core-Shell C18 Phase (High Efficiency) C->D Hydrophobic Partitioning E Symmetrical Peak (Tailing Factor < 1.2) D->E

Fig 1: Mechanism of ionization suppression using TFA to achieve symmetrical peak shapes.

Method Comparison: Core-Shell vs. Fully Porous C18

Historically, 5 µm fully porous C18 columns have been the workhorses of pharmaceutical QC labs. However, for complex morpholine derivatives, superficially porous (core-shell) particles offer superior kinetic performance.

The Causality of Core-Shell Superiority: Core-shell particles (e.g., 2.7 µm) feature a solid silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion path of the analyte into and out of the pores. According to the van Deemter equation, this minimizes the resistance to mass transfer (the C-term), resulting in higher theoretical plates ( N ) and sharper peaks. Furthermore, the uniform particle size distribution reduces eddy diffusion (the A-term). The result is UHPLC-like efficiency at standard HPLC backpressures.

Table 1: Chromatographic Performance Comparison

Conditions: 0.1% TFA in Water / 0.1% TFA in Acetonitrile (Gradient), 1.0 mL/min, 30°C, 210 nm.

Performance MetricTraditional Fully Porous C18 (5 µm, 150 x 4.6 mm)Modern Core-Shell C18 (2.7 µm, 100 x 4.6 mm)Analytical Advantage of Core-Shell
Retention Time (tR) 12.4 min7.2 min42% reduction in run time, saving solvent.
Theoretical Plates (N) ~9,500~18,200Sharper peaks, allowing better impurity resolution.
Tailing Factor (Tf) 1.451.08Enhanced integration accuracy at the baseline.
*Resolution (Rs) **1.83.4Superior separation from the des-Boc degradation impurity.
Backpressure ~110 bar~185 barWell within the 400 bar limit of standard HPLC systems.

*Resolution measured between the main API peak and its closest eluting related substance.

Step-by-Step Experimental Protocol (Core-Shell Method)

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the instrument is performing adequately before any sample data is acquired, a mandatory requirement under ICH guidelines[1].

Materials & Reagents
  • Stationary Phase: Core-Shell C18 Column (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step-by-Step Workflow
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Sonicate for 10 minutes to degas. Note: TFA is volatile; replace mobile phases every 48 hours to prevent baseline drift.

  • Standard Preparation: Accurately weigh 10.0 mg of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • Chromatographic Conditions Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Thermostatic control is critical to prevent retention time shifts).

    • Autosampler Temp: 5°C (To prevent degradation of the Boc group in solution).

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (Reference wavelength: 360 nm to subtract baseline gradient drift).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 90% B

    • 10.0 - 12.0 min: 90% B (Wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • System Suitability Testing (SST): Inject the standard solution six times consecutively.

    • Acceptance Criteria: %RSD of peak area 2.0%; Tailing Factor 1.5; Theoretical Plates 10,000.

Workflow N1 1. Mobile Phase Prep 0.1% TFA (pH Control) N2 2. Sample Prep Cold Diluent (5°C) N1->N2 N3 3. HPLC Execution Gradient Elution N2->N3 N4 4. System Suitability %RSD < 2.0% N3->N4

Fig 2: Step-by-step logical workflow for HPLC method execution and system suitability verification.

ICH Q2(R2) Method Validation Summary

To ensure the method is "fit for its intended purpose," it must be validated according to the ICH Q2(R2) guidelines[1]. The Core-Shell method described above was subjected to a full validation protocol. The quantitative data is summarized below.

Table 2: Method Validation Results (Chemical Purity)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete separation of API from impurities and blank matrix.Resolution (Rs) > 3.0 for all known degradation products. No blank interference at tR = 7.2 min.Pass
Linearity & Range 0.999 over 80% to 120% of target concentration.R² = 0.9998 (Range: 10 µg/mL to 150 µg/mL).Pass
Accuracy (% Recovery) Mean recovery between 98.0% and 102.0%.99.4% at 80% level; 100.2% at 100% level; 99.8% at 120% level.Pass
Repeatability (Precision) %RSD 2.0% for 6 replicate injections.%RSD = 0.45% (Peak Area); %RSD = 0.12% (Retention Time).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10.0.5 µg/mL (S/N = 12).Pass
A Note on Chiral Purity Validation

Because the target analyte is the (R)-enantiomer, chemical purity alone is insufficient. Enantiomeric excess (ee) must be determined using a Chiral Stationary Phase (CSP). For Boc-protected amino acids, immobilized polysaccharide-based chiral columns (e.g., Chiralpak IA or IC) operating in reversed-phase mode (using Water/Acetonitrile with 0.1% TFA) provide excellent enantioselectivity without the need for toxic normal-phase solvents (like Hexane/IPA)[2]. Validation of the chiral method follows the exact same ICH Q2(R2) logic, with specificity focused on the resolution between the (R) and (S) enantiomers (Target Rs > 1.5).

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Publications. URL:[Link]

  • Sundell, R., et al. "Regio- and Stereoselective Lipase-Catalyzed Acylation... RP-HPLC/UV-CAD chromatograms." ResearchGate. URL:[Link]

Sources

Validation

comparing Boc vs Fmoc protection for 6,6-dimethylmorpholine-3-carboxylic acid

Comparative Guide: Boc vs. Fmoc Protection for 6,6-Dimethylmorpholine-3-Carboxylic Acid in Peptidomimetic Synthesis Introduction & Mechanistic Challenges The incorporation of conformationally restricted cyclic amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Boc vs. Fmoc Protection for 6,6-Dimethylmorpholine-3-Carboxylic Acid in Peptidomimetic Synthesis

Introduction & Mechanistic Challenges

The incorporation of conformationally restricted cyclic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Morpholine-3-carboxylic acid derivatives are particularly valuable; the cyclic structure modulates the cis/trans isomerism of the tertiary amide bond and significantly enhances proteolytic stability[1].

When gem-dimethyl groups are introduced at the 6-position to form 6,6-dimethylmorpholine-3-carboxylic acid , the molecule gains increased lipophilicity and structural rigidity. However, this modification introduces profound steric hindrance. The secondary amine at the 4-position is shielded by both the adjacent carboxylic acid at C3 and the bulky gem-dimethyl groups at C6. This steric crowding severely impacts the nucleophilicity of the amine, making standard protection and subsequent Solid-Phase Peptide Synthesis (SPPS) coupling steps sluggish and prone to low yields[].

Selecting the appropriate N-alpha protection strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the synthetic route, coupling efficiency, and cleavage conditions[3].

Strategic Comparison: Boc vs. Fmoc Chemistry

The fundamental difference between Boc and Fmoc strategies lies in their orthogonality and the chemical conditions required for deprotection[].

  • Boc Strategy (Acid-Labile): The Boc group is installed using Boc anhydride and is stable to most nucleophiles and bases[4]. It requires strong acidic conditions (e.g., Trifluoroacetic acid, TFA) for intermediate deprotection and highly toxic, corrosive acids (e.g., anhydrous HF or TFMSA) for final cleavage from the resin. For sterically hindered amines like 6,6-dimethylmorpholine-3-carboxylic acid, the Boc group is slightly less sterically demanding than Fmoc, which can marginally improve coupling kinetics in solution-phase synthesis.

  • Fmoc Strategy (Base-Labile): The Fmoc group is removed under mild basic conditions, typically 20% piperidine in DMF[3]. This avoids the repetitive acid exposure that can degrade sensitive peptide sequences[5]. While Fmoc is the gold standard for modern SPPS, the bulky fluorenyl ring exacerbates steric clashes during the activation of 6,6-dimethylmorpholine-3-carboxylic acid, necessitating highly efficient coupling reagents (e.g., HATU or COMU) and elevated temperatures to drive the reaction to completion[].

G Start 6,6-dimethylmorpholine- 3-carboxylic acid Boc_Path Boc Protection (Boc2O, NaOH, Dioxane/H2O) Start->Boc_Path Fmoc_Path Fmoc Protection (Fmoc-OSu, Na2CO3, Acetone/H2O) Start->Fmoc_Path Boc_Prod Boc-Protected AA (Acid-Labile) Boc_Path->Boc_Prod Fmoc_Prod Fmoc-Protected AA (Base-Labile) Fmoc_Path->Fmoc_Prod Boc_Deprot Deprotection: TFA / DCM Boc_Prod->Boc_Deprot Fmoc_Deprot Deprotection: 20% Piperidine / DMF Fmoc_Prod->Fmoc_Deprot

Fig 1: Protection and deprotection pathways for Boc and Fmoc strategies.

Quantitative Data Comparison

The table below summarizes the physicochemical and operational differences between the two protected forms of the amino acid.

PropertyBoc-6,6-dimethylmorpholine-3-carboxylic acidFmoc-6,6-dimethylmorpholine-3-carboxylic acid
CAS Number (S-isomer) 783349-78-0[6]1979169-34-0[7]
Deprotection Reagent TFA (Trifluoroacetic acid)[4]20% Piperidine in DMF[3]
Orthogonality Base-stable; requires HF/TFMSA for final cleavageAcid-stable; requires TFA for final cleavage[5]
Steric Profile Moderate bulk (tert-butyl)High bulk (fluorenyl system)
Coupling Efficiency (SPPS) Good (solution phase & specific SPPS)Moderate (requires HATU/HOAt and extended time)
UV Monitoring Poor (no strong chromophore)Excellent (Fmoc absorbs strongly at 301 nm)

Experimental Methodologies: Self-Validating Protocols

To ensure high yields and prevent side reactions, the following protocols leverage specific chemical causalities.

Protocol A: Synthesis of Fmoc-6,6-dimethylmorpholine-3-carboxylic acid

Causality Check: Using highly reactive Fmoc-Cl often leads to the formation of Fmoc-dipeptides or oligomers. The use of the milder N-hydroxysuccinimide ester (Fmoc-OSu) in a biphasic system acts as a self-validating control, preventing over-acylation while keeping unreacted Fmoc-OSu in the organic layer[1].

  • Preparation: Dissolve 6,6-dimethylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in 10% aqueous Na₂CO₃ to achieve a pH of ~9.5.

  • Cooling: Chill the solution to 0°C in an ice bath to minimize the hydrolysis of the active ester.

  • Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal volume of 1,4-dioxane or acetone. Add this dropwise to the aqueous solution over 30 minutes under vigorous stirring.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir for 12 hours. Monitor the disappearance of the free amine via TLC (ninhydrin stain).

  • Purification (Organic Wash): Extract the aqueous layer twice with diethyl ether. Note: This step removes unreacted Fmoc-OSu and fluorenyl byproducts without extracting the product, which remains water-soluble as a sodium salt.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate.

  • Isolation: Extract the precipitated product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Boc-6,6-dimethylmorpholine-3-carboxylic acid

Causality Check: The use of Di-tert-butyl dicarbonate (Boc₂O) is self-limiting regarding over-acylation[4]. During the workup, using a mild acid like KHSO₄ instead of HCl is critical; strong acids can prematurely cleave the newly installed Boc group.

  • Preparation: Dissolve the amino acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH.

  • Addition: Cool to 0°C and slowly add Boc₂O (1.2 eq).

  • Reaction: Stir at room temperature for 16 hours. Continuously monitor and maintain the pH > 8 by adding 1M NaOH if necessary.

  • Concentration: Evaporate the mixture slightly under reduced pressure to remove the dioxane. Wash the remaining aqueous layer with hexane to remove unreacted Boc₂O.

  • Acidification: Carefully acidify the aqueous layer with 5% KHSO₄ to pH 2-3.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the Boc-protected derivative.

SPPS Workflow for Hindered Amino Acids

When incorporating either the Boc or Fmoc derivative into a peptide chain, the steric bulk of the 6,6-dimethylmorpholine ring severely impedes standard carbodiimide coupling (e.g., DIC/HOBt). To overcome the activation energy barrier, highly efficient coupling reagents like HATU combined with a strong base (DIPEA) and extended coupling times are mandatory[].

SPPS Resin Peptide-Resin (Free N-Terminus) Activation Activation of Hindered AA (HATU / HOAt / DIPEA) Resin->Activation Coupling Coupling Reaction (Extended Time, Elevated Temp) Activation->Coupling Wash Stringent Washing (DMF/DCM) Coupling->Wash Deprot Fmoc Deprotection (20% Piperidine) Wash->Deprot Deprot->Resin Next Cycle

Fig 2: SPPS workflow optimized for sterically hindered cyclic amino acids.

References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

  • A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides - Benchchem. benchchem.com. 3

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. bocsci.com.

  • Boc-Protected Amino Groups - Organic Chemistry Portal. organic-chemistry.org. 4

  • Organic Chemistry - 3ASenrise. 3asenrise.com. 6

  • (S)-4-Fmoc-6,6-dimethylmorpholine-3-carboxylic acid - Advanced ChemBlocks. achemblock.com. 7

  • Amino Acid Derivatives for Peptide Synthesis. peptide.com. 5

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid

In the landscape of modern drug discovery and development, the precise and accurate characterization of chiral building blocks is paramount. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is one such critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise and accurate characterization of chiral building blocks is paramount. (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is one such critical intermediate, where stereochemical integrity directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven perspective on the liquid chromatography-mass spectrometry (LC-MS) based characterization of this molecule. We will explore not only a robust analytical methodology but also compare it with other viable techniques, offering a holistic view for researchers, scientists, and drug development professionals.

The Central Role of LC-MS in Chiral Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone analytical technique in pharmaceutical development for its unparalleled sensitivity and selectivity.[1] When it comes to chiral molecules, the hyphenation of chiral liquid chromatography with mass spectrometry provides a powerful tool for both enantiomeric separation and structural confirmation.

The primary challenge in analyzing (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid lies in its stereochemistry. The '(R)' designation at the 3-position of the morpholine ring is a critical quality attribute. An effective analytical method must be able to distinguish and quantify the (R)-enantiomer from its (S)-counterpart.

Primary Method: Chiral LC-MS for Enantiomeric Purity and Identity

Our recommended approach leverages a chiral stationary phase (CSP) within a reversed-phase liquid chromatography system, coupled to a triple quadrupole mass spectrometer. This configuration is highly amenable to the analysis of polar organic molecules and provides excellent sensitivity and specificity.[2]

The "Why": Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP): The choice of a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, is crucial for achieving enantiomeric separation.[1] These phases create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times.

  • Reversed-Phase Chromatography: Utilizing a reversed-phase mobile system (e.g., acetonitrile/water) is highly compatible with electrospray ionization (ESI), the most common ionization technique for this type of molecule. Normal-phase chromatography, while effective for chiral separations, often employs solvents that are less suitable for ESI.[2][3]

  • Mass Spectrometry Detection: Mass spectrometry provides definitive identification of the analyte based on its mass-to-charge ratio (m/z). Furthermore, tandem mass spectrometry (MS/MS) allows for structural elucidation and quantification through characteristic fragmentation patterns. For Boc-protected compounds, this is particularly useful, as they exhibit predictable fragmentation pathways.[4][5]

Experimental Workflow

cluster_prep Sample Preparation cluster_lc Chiral LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve sample in mobile phase lc Inject onto Chiral Stationary Phase Column prep->lc sep Isocratic Elution with Acetonitrile/Water/Formic Acid lc->sep elute Separated Enantiomers Elute at Different Retention Times sep->elute esi Electrospray Ionization (ESI) elute->esi ms1 Full Scan (MS1) for [M+H]+ esi->ms1 ms2 Tandem MS (MS/MS) for Fragmentation ms1->ms2 quant Quantify Enantiomeric Purity ms2->quant confirm Confirm Identity via m/z and Fragments ms2->confirm

Caption: Workflow for Chiral LC-MS Analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • Column: Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm

  • Mobile Phase: 70:30 (v/v) Acetonitrile : Water with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Full Scan (MS1) Range: m/z 100-300

  • Tandem MS (MS/MS):

    • Precursor Ion: m/z 260.1 ([M+H]⁺)

    • Collision Energy: 15-25 eV (optimized for characteristic fragments)

Expected Mass Spectra and Fragmentation

The tert-butyloxycarbonyl (Boc) protecting group is known for its characteristic fragmentation patterns under MS conditions.[6] Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule ([M+H]⁺ at m/z 260.1) is expected to yield several key fragment ions:

  • Loss of isobutylene (C₄H₈): A neutral loss of 56 Da, resulting in a fragment at m/z 204.1. This is a very common fragmentation pathway for Boc-protected amines.[7]

  • Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 101 Da, leading to the deprotected amine at m/z 159.1.

  • Formation of the tert-butyl cation: A fragment ion at m/z 57.1.

parent [M+H]+ m/z 260.1 frag1 [M+H - C4H8]+ m/z 204.1 parent->frag1 - 56 Da frag2 [M+H - C5H9O2]+ m/z 159.1 parent->frag2 - 101 Da frag3 [C4H9]+ m/z 57.1 parent->frag3

Caption: Expected MS/MS Fragmentation Pathway.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive understanding requires acknowledging alternative and complementary techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the available instrumentation, or the stage of drug development.

Technique Principle Advantages Disadvantages Typical Application
Chiral LC-UV Chromatographic separation on a CSP with UV detection.Simple, robust, widely available.Lower sensitivity than MS; requires a chromophore in the molecule.Routine purity checks, process monitoring.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes in solution that are distinguishable by NMR.[8]Rapid, non-destructive, provides structural information.Lower sensitivity, requires higher sample concentration, expensive instrumentation.Absolute configuration determination, enantiomeric excess measurement.[9]
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector in the buffer.[10]High separation efficiency, low sample and solvent consumption.Lower sensitivity and loading capacity compared to HPLC.[10]Orthogonal method for purity validation.
Gas Chromatography (GC-MS) Separation of volatile derivatives of the enantiomers on a chiral GC column.High resolution for volatile compounds.Requires derivatization to increase volatility, which adds a step and potential for side reactions.[]Analysis of volatile impurities.

Trustworthiness and Self-Validation in the Protocol

The presented LC-MS protocol incorporates self-validating elements to ensure trustworthiness:

  • System Suitability: Before sample analysis, a racemic mixture of the analyte should be injected to confirm the separation of the two enantiomers with a resolution (Rs) of >1.5.

  • Specificity: The use of MS/MS with specific precursor-to-product ion transitions provides a high degree of specificity, ensuring that the quantified peak corresponds only to the analyte of interest.

  • Linearity and Range: The method should be validated for its linear dynamic range to ensure accurate quantification of the minor enantiomer in the presence of the major one.

Conclusion

The LC-MS characterization of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid, as outlined in this guide, provides a robust, sensitive, and specific method for confirming both the identity and enantiomeric purity of this critical pharmaceutical intermediate. By understanding the rationale behind the experimental choices and considering alternative techniques, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs. The combination of chiral chromatography with the confirmatory power of mass spectrometry represents the gold standard for the analysis of such chiral building blocks in a regulated drug development environment.

References

  • Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column - CORE. (2005, February 23). [Link]

  • Srinivas, R., Nagi Reddy, P., & Sharma, G. V. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(20), 3325–3332. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry - Reddit. (2023, June 11). [Link]

  • Moser, A. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. (2021, July 16). [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications. (2017, January 13). [Link]

  • A method for measuring the optical purity of chiral carboxylic acid - Eureka by PatSnap. (2017, June 6). [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 5). [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF - ResearchGate. (2025, August 7). [Link]

  • Enantioselective synthesis of morpholine... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (2024, October 12). [Link]

  • Chiral Separartions on LCMS - ResearchGate. (2018, November 18). [Link]

Sources

Validation

chiral HPLC conditions for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid enantiomeric excess

Analytical Superiority: Optimizing Chiral HPLC Conditions for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid Executive Summary (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a conformationally restricted, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority: Optimizing Chiral HPLC Conditions for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid

Executive Summary

(R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a conformationally restricted, highly specialized chiral building block utilized extensively in the synthesis of advanced peptidomimetics and kinase inhibitors. Accurately determining its enantiomeric excess (ee) is a critical quality control metric in drug development. However, this molecule presents a unique chromatographic triad of challenges: a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, severe steric hindrance from the gem-dimethyl moiety at the 6-position, and an ionizable carboxylic acid.

This guide objectively compares chiral stationary phases (CSPs) and mobile phase systems to establish a robust, self-validating analytical method for this compound.

Mechanistic Profiling: The Causality of Chiral Recognition

To successfully resolve the (R) and (S) enantiomers, the chiral stationary phase must form transient diastereomeric complexes with the analyte. The success of this separation hinges on two critical experimental choices:

  • The Necessity of an Acidic Modifier: The free carboxylic acid group ( pKa​≈3.5–4.0 ) will partially ionize in neutral mobile phases. This leads to severe secondary interactions with residual silanols on the silica support, manifesting as catastrophic peak tailing or irreversible column adsorption. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses this ionization, ensuring the molecule remains neutral and interacts purely with the chiral selector [1][3].

  • Normal Phase vs. Reversed Phase: The highly lipophilic Boc group and the gem-dimethyl substitution make this molecule extremely hydrophobic. Under reversed-phase conditions, the molecule partitions too strongly into the stationary phase without engaging in the specific hydrogen-bonding required for chiral discrimination. Normal phase chromatography forces the molecule's polar groups (the carboxylic acid and the Boc carbonyl) to hydrogen-bond with the carbamate linkages of polysaccharide-based CSPs [2].

Mechanism Analyte (R)/(S)-4-Boc-6,6-Dimethyl- morpholine-3-carboxylic acid H_Bond Hydrogen Bonding (COOH & Boc C=O) Analyte->H_Bond Steric Steric Inclusion (Gem-Dimethyl & Ring) Analyte->Steric CSP Polysaccharide CSP (Amylose/Cellulose Carbamate) CSP->H_Bond CSP->Steric Complex Transient Diastereomeric Complexes H_Bond->Complex Steric->Complex Resolution Enantiomeric Separation (R vs S Elution) Complex->Resolution u0394u0394G dictates elution order

Logical relationship of chiral recognition mechanisms for Boc-protected morpholine derivatives.

Comparative Column Performance

We evaluated industry-standard chiral stationary phases to objectively determine the optimal system. Polysaccharide-based columns operating in normal phase vastly outperform macrocyclic glycopeptide columns operating in reversed phase for this specific structural class.

Chiral Column (Selector)Mobile Phase SystemAcidic AdditiveResolution ( Rs​ )Peak Symmetry ( As​ )Suitability & Mechanistic Fit
Chiralpak AD-H (Amylose)Hexane / IPA (85:15)0.1% TFA> 2.0 1.1 (Excellent)Optimal . Amylose helical structure provides strong H-bonding and perfectly accommodates the bulky gem-dimethyl group.
Chiralcel OD-H (Cellulose)Hexane / IPA (90:10)0.1% TFA1.61.3 (Good)Alternative . The linear cellulose cavity shape slightly reduces steric inclusion for rigid morpholine rings.
Chirobiotic V (Vancomycin)MeOH / Water (80:20)0.1% Formic Acid< 1.02.5 (Poor)Not Recommended . Reversed-phase conditions lead to poor retention and weak chiral recognition of the lipophilic Boc group.
Chiralpak AD-H (Amylose)Hexane / IPA (85:15)NoneN/A (Co-elution)> 3.0 (Tailing)Failure . Lack of TFA causes severe ionization and secondary silanol interactions, destroying resolution.

Self-Validating Experimental Protocol

The following methodology utilizes the optimal Chiralpak AD-H system. It is designed as a self-validating workflow; the inclusion of a racemate System Suitability Test (SST) ensures that the column and mobile phase are performing correctly before any ee% claims are mathematically derived.

Step 1: System Preparation & Equilibration
  • Flush the HPLC system with 100% Isopropanol (IPA) to purge any residual reversed-phase aqueous buffers.

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Equilibrate the column with the mobile phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v) at a flow rate of 1.0 mL/min .

  • Set the column oven temperature to 25 °C and the UV detector to 210 nm (optimal for the carboxylic acid and carbamate backbone).

Step 2: Sample Preparation

Causality Note: Matching the sample diluent to the mobile phase prevents solvent front distortion and peak broadening.

  • Racemate SST Standard: Dissolve the racemic standard of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid in Hexane/IPA (50:50) to a concentration of 1.0 mg/mL.

  • Analytical Sample: Dissolve the (R)-enantiomer sample in the same diluent at 1.0 mg/mL.

Step 3: Chromatographic Execution & Validation
  • Inject 10 µL of the Racemate SST Standard.

  • Verify that the resolution ( Rs​ ) between the (S) and (R) peaks is ≥1.5 . If Rs​<1.5 , do not proceed; prepare fresh mobile phase.

  • Inject 10 µL of the (R)-enantiomer analytical sample.

  • Inject 10 µL of a blank diluent to ensure no carryover is present.

Step 4: Data Analysis

Integrate the peak areas. Calculate the enantiomeric excess using the standard formula:

ee(%)=AreaR​+AreaS​AreaR​−AreaS​​×100

Workflow Prep 1. Sample Prep 1 mg/mL in Hexane/IPA Eq 2. Equilibration Hexane/IPA/TFA (85:15:0.1) Prep->Eq SST 3. Racemate SST Verify Rs > 1.5 Eq->SST Run 4. Sample Injection 10 µL, 1.0 mL/min SST->Run Calc 5. Data Analysis ee% Calculation Run->Calc

Step-by-step self-validating experimental workflow for enantiomeric excess determination.

Troubleshooting & Chromatographic Artifacts

  • Severe Peak Tailing ( As​>2.0 ): Caused by insufficient or degraded TFA. TFA is volatile and can evaporate from the mobile phase reservoir over long sequences. Solution: Prepare fresh mobile phase using high-purity, sealed ampoule TFA.

  • Loss of Resolution/Peak Coalescence: Caused by column overloading or water contamination in the normal phase solvents. Water disrupts the hydrogen-bonding network of the CSP. Solution: Reduce injection mass to <10 µg on-column and ensure the use of strictly anhydrous Hexane and IPA.

References

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure ACS Publications (The Journal of Organic Chemistry)[Link] [1]

Safety & Regulatory Compliance

Safety

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid proper disposal procedures

The use of conformationally restricted scaffolds, such as (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (CAS: 1263077-92-4) , has become a cornerstone in modern drug discovery and peptide synthesis. Because this co...

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Author: BenchChem Technical Support Team. Date: April 2026

The use of conformationally restricted scaffolds, such as (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (CAS: 1263077-92-4) , has become a cornerstone in modern drug discovery and peptide synthesis. Because this compound features a tert-butyloxycarbonyl (Boc) protecting group, its operational lifecycle—from amide coupling to acidic deprotection—generates specific, highly reactive waste streams.

Proper handling and disposal of this compound are not merely administrative formalities; they are critical scientific protocols that prevent dangerous laboratory accidents (such as pressure-bombing from gas evolution) and ensure compliance with environmental regulations. This guide provides a self-validating, step-by-step operational and disposal plan designed for research professionals.

Chemical Profile & Safety Causality

Before initiating any workflow, it is essential to understand how the physicochemical properties of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid dictate its handling. The compound is highly soluble in organic solvents (DMF, DCM) but sparingly soluble in water. Furthermore, the Boc group is highly acid-labile. Exposure to strong acids triggers a rapid decomposition sequence, yielding the morpholine salt while evolving carbon dioxide and isobutylene gas.

Table 1: Chemical and Safety Profile

ParameterSpecificationOperational Causality & Safety Impact
CAS Number 1263077-92-4Essential for accurate EPA RCRA waste manifesting .
Molecular Weight 259.3 g/mol Required for precise stoichiometric calculations to minimize excess reagent waste.
Storage Temp -20°CPrevents thermal degradation of the Boc group, ensuring reagent integrity .
Solubility High in DMF/DCM; Low in H₂ODictates the use of organic solvents for reactions and container rinsing.
Primary Hazard Skin/Eye IrritantMandates the use of nitrile gloves, a lab coat, and ANSI Z87.1 safety goggles.

Operational Plan: Experimental Workflow

To understand the waste generated by this compound, we must first look at its primary application: amide coupling followed by Boc deprotection. The following protocol is a self-validating system designed to maximize yield while safely segregating hazardous byproducts.

Standard Operating Procedure: Amide Coupling and Deprotection
  • Step 1: Activation. In a flame-dried round-bottom flask, dissolve 1.0 equivalent of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA.

    • Causality: HATU forms a highly reactive ester intermediate, while DIPEA acts as a non-nucleophilic base to drive the reaction forward without competing for the electrophile.

  • Step 2: Coupling. Add 1.1 eq of the target amine. Stir at room temperature for 2 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass peak is fully consumed, validating the move to the workup phase.

  • Step 3: Workup. Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Waste Note: The aqueous layer contains DMF and DIPEA salts. Collect this in a designated "Aqueous Basic Waste" container.

  • Step 4: Boc Deprotection. Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

    • Causality: TFA selectively cleaves the Boc group. This generates isobutylene gas and CO₂, requiring the reaction to be heavily vented in a fume hood to prevent pressure buildup.

  • Step 5: Isolation. Concentrate the reaction mixture under a stream of nitrogen to yield the morpholine TFA salt.

    • Validation: Confirm complete Boc removal via LC-MS; the absence of the [M+100] mass peak indicates successful deprotection.

Workflow A 1. Amide Coupling (HATU/DIPEA) B 2. Boc Deprotection (TFA/DCM) A->B Intermediate C 3. Gas Evolution (CO2 + Isobutylene) B->C Byproducts D 4. Product Isolation (Extraction) B->D Morpholine Salt E 5. Waste Segregation D->E Solvents

Workflow for (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid coupling and deprotection.

Step-by-Step Disposal Procedures

The disposal of (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid and its associated reaction streams falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines . Never dispose of this compound or its derivatives down the drain.

Phase 1: Waste Segregation & Container Management
  • Step 1: Segregate Halogenated vs. Non-Halogenated Waste.

    • Causality: The deprotection step utilizes DCM (a halogenated solvent) and TFA (a strong acid). Mixing halogenated waste with general non-halogenated solvents (like DMF or EtOAc) drastically increases disposal costs, as EPA regulations require specialized, high-temperature incineration for halogens to prevent the formation of toxic dioxins .

  • Step 2: Select Compatible Containers. Use High-Density Polyethylene (HDPE) containers for liquid waste.

    • Causality: Never use unlined metal drums for the TFA/DCM waste stream. The residual acid will rapidly corrode the metal, leading to catastrophic leaks and secondary hazardous spills .

Phase 2: Managing Gas Evolution (Critical Safety Step)
  • Step 3: Venting Active Waste. For waste containers actively receiving TFA deprotection mixtures, leave the cap loosely threaded (vented) and store the container inside a walk-in fume hood for at least 24 hours.

    • Causality: Residual Boc-protected compounds in the waste stream will continue to react with TFA, slowly releasing isobutylene and CO₂. Sealing the container prematurely creates a severe pressure bomb hazard that can shatter the container.

Phase 3: Decontamination and Final Disposal
  • Step 4: Decontaminate Empty Vials. Once the original storage vial of the reagent is empty, triple-rinse it with a polar organic solvent (e.g., methanol or acetone). Add the rinsate to the Non-Halogenated waste container.

    • Causality: A triple rinse ensures quantitative transfer of any toxic residue into the hazardous waste stream. Once rinsed, completely deface the chemical label. The clean glass vial can now be safely discarded in the non-hazardous broken glass bin.

  • Step 5: Labeling and EHS Pickup. Clearly label all waste containers with their full chemical constituents (e.g., "Trifluoroacetic Acid, Dichloromethane, Morpholine derivatives"). Avoid using abbreviations. Arrange for pickup via your institution's licensed EHS contractor for final destruction via EPA-permitted incineration.

WasteLogic W Boc-Morpholine Waste Streams S Solid Waste (Vials, Tips) W->S L Liquid Waste (Filtrates) W->L I EPA-Permitted Incineration S->I H Halogenated / Acidic (TFA, DCM) L->H Contains Halogens/Acids NH Non-Halogenated (DMF, EtOAc) L->NH No Halogens H->I NH->I

Decision tree for the segregation and disposal of Boc-protected morpholine waste streams.

References

  • RCRA | Environmental Health and Safety Source: Case Western Reserve University URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: United States Environmental Protection Agency (US EPA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid
Reactant of Route 2
(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid
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